2-Fluoro-6-formylbenzonitrile
Description
The exact mass of the compound 2-Fluoro-6-formylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-6-formylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-formylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-6-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDGTQCMSDSHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261823-28-2 | |
| Record name | 2-fluoro-6-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Understanding the Molecule: Physicochemical Properties of 2-Fluoro-6-formylbenzonitrile
An In-depth Technical Guide to the Solubility of 2-Fluoro-6-formylbenzonitrile in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 2-fluoro-6-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct experimental solubility data for this specific compound in public literature, this document focuses on providing a robust framework for predicting its solubility based on its molecular structure and the fundamental principles of physical organic chemistry. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of its solubility in a range of organic solvents, empowering researchers to generate precise and reliable data for their specific applications.
A thorough understanding of the physicochemical properties of 2-fluoro-6-formylbenzonitrile is paramount to predicting its solubility behavior.
Molecular Structure:
Caption: Molecular structure of 2-fluoro-6-formylbenzonitrile.
Key Physicochemical Properties:
While extensive experimental data is not available, some properties can be estimated or are available for similar compounds. For the related isomer, 2-fluoro-5-formylbenzonitrile, the melting point is reported to be in the range of 80-84 °C. The molecular weight of 2-fluoro-6-formylbenzonitrile is 149.12 g/mol [1][2].
The presence of three distinct functional groups dictates the molecule's polarity and potential for intermolecular interactions:
-
Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor.
-
Formyl Group (-CHO): The carbonyl in the aldehyde group is also polar and a hydrogen bond acceptor.
-
Fluorine Atom (-F): As a highly electronegative atom, it contributes to the overall polarity of the molecule through a strong inductive effect.
The combination of these polar groups on a relatively small aromatic ring suggests that 2-fluoro-6-formylbenzonitrile is a moderately polar compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] The solubility of 2-fluoro-6-formylbenzonitrile will therefore be a function of the solvent's ability to engage in favorable intermolecular interactions with its polar functional groups.
Solvent Selection Strategy:
A systematic approach to solvent selection involves screening a range of solvents with varying polarities and hydrogen bonding capabilities.
Table 1: Potential Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Expected Solubility of 2-fluoro-6-formylbenzonitrile | Rationale |
| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents offers limited favorable interactions with the polar functional groups of the solute. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the nitrile and formyl groups. Dichloromethane is mentioned as a solvent for a related compound.[5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrile and formyl groups, potentially leading to strong solute-solvent interactions. Methanol is noted as a solvent for a similar compound. |
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate solubility data is crucial for process development, formulation, and quality control. The following section details a robust, self-validating protocol for determining the solubility of 2-fluoro-6-formylbenzonitrile.
Materials and Equipment
-
2-Fluoro-6-formylbenzonitrile (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Detailed Protocol
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of 2-fluoro-6-formylbenzonitrile into a series of vials. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Add a precise volume of the selected organic solvent to each vial.
Step 2: Equilibration
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
Step 3: Phase Separation
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures a clear supernatant for sampling.
Step 4: Sample Preparation for Analysis
-
Carefully withdraw an aliquot of the clear supernatant.
-
Perform a precise serial dilution of the aliquot with the same solvent to bring the concentration within the linear range of the analytical method.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.
Step 5: Quantitative Analysis
-
Analyze the diluted samples by a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection at an appropriate wavelength is a common choice.
-
Prepare a calibration curve using standard solutions of 2-fluoro-6-formylbenzonitrile of known concentrations.
Step 6: Data Calculation and Reporting
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Self-Validating System: The robustness of this protocol is ensured by several key elements. The use of a validated HPLC method provides specificity and accuracy. Running replicates and ensuring that the solubility value is independent of the initial excess of solid confirms that a true equilibrium has been reached.
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Illustrative Solubility Data for 2-Fluoro-6-formylbenzonitrile at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 8.93 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
Safety Considerations
2-Fluoro-6-formylbenzonitrile and the organic solvents used in its solubility determination pose potential health and safety risks. It is imperative to consult the Safety Data Sheet (SDS) for each substance before handling.[6][7][8]
General Hazards:
-
2-Fluoro-6-formylbenzonitrile: May be harmful if swallowed, in contact with skin, or if inhaled.[1][7] It can cause skin and eye irritation and may cause respiratory irritation.[1][6][7]
-
Organic Solvents: Many organic solvents are flammable and may have specific toxicities.[9]
Recommended Precautions:
-
All work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6]
-
Prevent contact with skin and eyes.[6]
Conclusion
References
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- Unknown Author. (2023, August 31). Solubility of Organic Compounds.
- Thermo Fisher Scientific. (2023).
- Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
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National Center for Biotechnology Information. 2,6-Difluoro-4-formylbenzonitrile. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. 2-Fluoro-5-formylbenzonitrile. PubChem Compound Database. Retrieved from [Link]
- Unknown Author.
- Abbas, K. A. (2012). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. Jordan Journal of Chemistry, 7(2), 169-180.
- Apollo Scientific. (2023, July 6).
- Ossila. (2023, August 16).
- Unknown Author.
- Unknown Author. Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.
- Sigma-Aldrich. (2026, January 13).
- Chemistry Steps. Solubility of Organic Compounds.
- Abbas, K. A. (2012). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry, 7(2).
- Thermo Fisher Scientific. (2025, September 12).
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National Center for Biotechnology Information. 5-Fluoro-2-formylbenzonitrile. PubChem Compound Database. Retrieved from [Link]
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Introduction: A Bifunctional Linchpin in Modern Synthesis
An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-6-formylbenzonitrile is a highly functionalized aromatic compound of increasing interest in medicinal chemistry and materials science. Its strategic arrangement of a nitrile, an aldehyde, and a fluorine atom on a benzene ring makes it a versatile and reactive building block. The ortho-positioning of these groups imparts unique reactivity, enabling the construction of complex heterocyclic scaffolds that are central to many modern therapeutic agents and specialty chemicals.[1] The nitrile group can serve as a precursor to amines, amides, or tetrazoles, while the aldehyde is a gateway for imination, reductive amination, and various condensation reactions. The electron-withdrawing fluorine atom not only influences the reactivity of the adjacent functional groups but can also enhance pharmacokinetic properties such as metabolic stability and membrane permeability in a final drug candidate.[1]
Given its utility as an intermediate, a comprehensive understanding of its safe handling, reactivity, and storage is paramount for any researcher incorporating it into a synthetic workflow.
Section 1: Chemical and Physical Properties
Identifying the fundamental properties of a compound is the first step in a robust safety assessment. While experimental data for 2-Fluoro-6-formylbenzonitrile is scarce, its key properties can be calculated or inferred from closely related structures.
| Property | Value | Source |
| CAS Number | 1261823-28-2 | |
| Molecular Formula | C₈H₄FNO | Computed |
| Molecular Weight | 149.12 g/mol | [2] |
| Appearance | Expected to be a solid (e.g., White to off-white powder/crystal) | Inferred from Analogues[3] |
| Melting Point | Not available. (Isomer 2-Fluoro-5-formylbenzonitrile: 80-84 °C) | Analogue Data |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Methanol) | Inferred from Analogues |
Section 2: Comprehensive Hazard Assessment and Safety Protocols
Core Directive: Treat 2-Fluoro-6-formylbenzonitrile as a hazardous substance. The following assessment is inferred from its functional groups and data from its isomer, 2-fluoro-5-formylbenzonitrile. [4]
Inferred GHS Classification and Hazards
Based on the known hazards of aromatic nitriles, aldehydes, and data from its 5-formyl isomer, the following GHS classifications are anticipated.[4][5]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[6]
Causality Behind the Hazards:
-
Nitrile Group Toxicity: A primary toxicological concern for nitriles is the potential for metabolic release of cyanide ions.[7] This process can interfere with cellular respiration and represents a significant systemic risk if the compound is ingested, inhaled, or absorbed through the skin.[7]
-
Aldehyde Reactivity: The aldehyde functional group is a known irritant, reacting readily with biological nucleophiles on the skin, eyes, and mucous membranes of the respiratory tract.
-
Organofluorine Compounds: While the C-F bond is strong, combustion or thermal decomposition can release highly toxic and corrosive fumes, such as hydrogen fluoride.[8]
Engineering Controls: The First Line of Defense
Containment is critical. All handling of solid 2-Fluoro-6-formylbenzonitrile and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The work area should be maintained under negative pressure relative to the surrounding lab space. A safety shower and eyewash station must be immediately accessible.
Personal Protective Equipment (PPE): A Self-Validating Barrier System
A standard PPE ensemble for handling this compound is insufficient. A multi-layered approach is required.
-
Hand Protection: Use double-gloving with nitrile gloves. The outer glove should be inspected before use and changed immediately upon any suspected contamination. The necessity of double-gloving stems from the compound's "Harmful in contact with skin" classification and the potential for absorption.[4]
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.[6]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For procedures with a higher risk of spills, a chemically resistant apron is also required.
-
Respiratory Protection: When engineering controls cannot guarantee exposure levels are below occupational limits, or during spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
First Aid Measures
Immediate and correct response to exposure is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Section 3: Laboratory Handling, Storage, and Disposal
Chemical Handling Workflow
The compound's reactivity and toxicity demand a meticulous workflow. The following diagram outlines the critical steps for safe handling.
Caption: General workflow for safely handling 2-Fluoro-6-formylbenzonitrile.
Storage
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[8] The aldehyde group can be susceptible to oxidation.
-
Temperature: Store in a cool, dry place.[10] A refrigerator (2-8 °C) is recommended for long-term storage.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[8]
-
Container: Store in a tightly sealed, clearly labeled container within a secondary containment vessel.
Waste Disposal
All waste containing 2-Fluoro-6-formylbenzonitrile must be treated as hazardous.
-
Solid Waste: Collect in a designated, sealed container for hazardous solids.
-
Liquid Waste: Halogenated organic waste streams should be collected separately. Do not pour into drains.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.
Section 4: Reactivity and a Representative Synthetic Protocol
The utility of 2-Fluoro-6-formylbenzonitrile stems from its bifunctional nature. The aldehyde and nitrile groups can be addressed selectively or react in concert. Its position as a 2-cyanobenzaldehyde derivative makes it a prime candidate for cascade reactions to build complex heterocyclic systems like isoindolinones.[11]
Representative Synthesis: Ortho-Formylation of 2-Fluorobenzonitrile
While a specific, peer-reviewed synthesis for 2-Fluoro-6-formylbenzonitrile is not readily found, a plausible and instructive approach is the directed ortho-metalation followed by formylation of 2-fluorobenzonitrile. This protocol is representative and requires optimization .
Reaction Principle: A strong lithium amide base is used to selectively deprotonate the position ortho to the fluorine atom, which is more activating for deprotonation than the nitrile group in this context. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
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An In-depth Technical Guide to the Material Safety Profile of 2-Fluoro-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Editorial Note: Comprehensive safety data specifically for 2-Fluoro-6-formylbenzonitrile (CAS No. 1261823-28-2) is not extensively available in public-domain literature. This guide has been constructed by synthesizing Material Safety Data Sheet (MSDS) information from its close structural isomer, 2-fluoro-5-formylbenzonitrile (CAS No. 218301-22-5), and other ortho-substituted fluorobenzonitrile analogs. The principles of organic chemistry suggest that the toxicological and reactivity profiles will be largely congruent due to the identical functional groups. This document is intended to provide a robust safety framework based on the best available analog data and should be used in conjunction with rigorous laboratory safety practices.
Section 1: Compound Identification and Physicochemical Profile
2-Fluoro-6-formylbenzonitrile is a trifunctional aromatic compound featuring a nitrile, an aldehyde, and a fluorine substituent on a benzene ring. This unique arrangement makes it a valuable, yet hazardous, intermediate in medicinal and agrochemical synthesis. Its reactivity is dictated by the interplay of these three functional groups.
| Identifier | Data | Source(s) |
| Chemical Name | 2-Fluoro-6-formylbenzonitrile | [1] |
| CAS Number | 1261823-28-2 | [1] |
| Molecular Formula | C₈H₄FNO | [2][3] |
| Molecular Weight | 149.12 g/mol | [2][4] |
| Appearance | Expected to be a white to light yellow crystalline solid | [5] |
| Melting Point | 80-84 °C (for the 5-formyl isomer) | [3][4] |
| Solubility | Soluble in methanol and chloroform (for the 5-formyl isomer) | [3] |
Section 2: Comprehensive Hazard Analysis
The primary hazards of 2-Fluoro-6-formylbenzonitrile are derived from its nitrile and aldehyde functionalities, compounded by the presence of a fluorinated aromatic system. The compound must be treated as acutely toxic, an irritant, and environmentally hazardous.
GHS Hazard Classification (Inferred from Analogs)
The Globally Harmonized System (GHS) classification is extrapolated primarily from 2-fluoro-5-formylbenzonitrile.
| Hazard Class | Category | GHS Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [2][4][6][7] |
| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | [2][4][6][7] |
| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | [2][4][6][7] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [4][6] |
Causality of Hazards: A Functional Group Perspective
Understanding the "why" behind these classifications is critical for safe handling. The molecule's toxicity is not monolithic but a composite of the risks posed by each functional group.
-
Nitrile Group (-C≡N): This is the primary source of acute toxicity. In the body, nitriles can be metabolized to release cyanide ions (CN⁻), which inhibit cellular respiration, leading to systemic toxicity.[8] This metabolic conversion is why symptoms of nitrile exposure can be delayed.[8] Furthermore, combustion or reaction with strong acids can liberate highly toxic hydrogen cyanide gas.
-
Aldehyde Group (-CHO): The aldehyde group is a known irritant. It can react with proteins and other biomolecules, leading to irritation of the skin, eyes, and respiratory tract upon contact or inhalation.[7]
-
Fluorinated Benzene Ring: This core structure is stable, but under conditions of high heat or uncontrolled reaction, it can decompose to produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[7]
Caption: Relationship between functional groups and primary hazards.
Section 3: Emergency Protocols and First Aid
Immediate and correct response to exposure is critical. All personnel must be familiar with these procedures before beginning work. A cyanide-specific emergency kit should be readily accessible.
First Aid Measures by Exposure Route
-
Inhalation: Immediately move the affected person to fresh air.[5][7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth resuscitation. Administer 100% oxygen if available.[6] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention if irritation persists or if symptoms of systemic toxicity develop.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[6] Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[5][7] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]
Emergency Response Workflow
Caption: Flowchart for emergency response to accidental exposure.
Section 4: Safe Handling, Storage, and Engineering Controls
Proactive measures are the cornerstone of safety when working with hazardous materials. A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.
Engineering Controls
-
Ventilation: All handling of 2-Fluoro-6-formylbenzonitrile, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Safety Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the work area.[5]
Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves, changed frequently. | Protects against dermal absorption, which is a key exposure route.[4] |
| Eye Protection | Chemical safety goggles or a face shield. | Prevents eye contact with dust, which causes serious irritation.[6][7] |
| Skin/Body Protection | A flame-retardant lab coat. | Protects against accidental skin contact and provides a barrier. |
| Respiratory Protection | Not required if used within a fume hood. If fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Prevents inhalation of dust, which may cause respiratory irritation and systemic toxicity.[4][6] |
Storage and Handling Protocols
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Keep away from sources of ignition and incompatible materials. The container should be stored under an inert atmosphere (e.g., argon or nitrogen) as some analogs are noted to be air-sensitive.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] Reaction with acids can liberate toxic hydrogen cyanide gas.
-
Safe Handling Practices:
Caption: Standard laboratory workflow for handling 2-Fluoro-6-formylbenzonitrile.
Section 5: Accidental Release and Disposal
-
Spill Response: In case of a spill, evacuate the area. Ensure adequate ventilation. Wearing full PPE, including respiratory protection if necessary, sweep up the solid material carefully to avoid creating dust.[7] Collect the spilled material into a suitable, labeled container for disposal.
-
Waste Disposal: Dispose of this chemical and its container at an authorized hazardous waste collection point.[6] Do not allow it to enter drains or waterways.
Section 6: Synthesis and Reactivity Context for Researchers
While this guide focuses on safety, understanding the compound's synthetic utility provides context for its handling. 2-Fluoro-6-formylbenzonitrile is a synthetic intermediate. Analogs like 2-fluoro-5-formylbenzonitrile are used in the synthesis of pharmaceutical agents.[10][11]
Common synthetic routes to related benzonitriles involve the oxidation of an intermediate alcohol using an oxidizing agent like pyridinium chlorochromate (PCC) or the cyanation of a bromo-benzaldehyde derivative using a cyanide source like cuprous cyanide at high temperatures.[10] These synthetic procedures themselves carry significant risks, such as the use of toxic reagents and high temperatures, which must be managed through careful experimental design and risk assessment.
References
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PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Free Chemistry Online. (2024). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: Fluorobenzene. [Link]
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Fisher Scientific. (2023). Safety Data Sheet: 4-Fluorobenzonitrile. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Fluoro-5-formylbenzonitrile in the Synthesis of Olaparib Intermediates
Foreword: The Strategic Imperative of Key Intermediates in API Synthesis
The synthesis of a complex Active Pharmaceutical Ingredient (API) like Olaparib is a multi-step journey where the efficiency, scalability, and robustness of the entire process are dictated by the strategic selection of key chemical building blocks. Olaparib (marketed as Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, a targeted therapy that has revolutionized the treatment of cancers with DNA repair deficiencies, such as those with BRCA1/2 mutations.[1][2] The molecule's efficacy is rooted in its intricate structure, which necessitates a precise and reproducible synthetic pathway.
This document provides an in-depth guide for researchers and drug development professionals on the pivotal role of 2-Fluoro-5-formylbenzonitrile as a key intermediate in the synthesis of Olaparib. While the initial query referenced "2-Fluoro-6-formylbenzonitrile," extensive review of established synthetic routes confirms that the 5-formyl isomer is the critical precursor for constructing the core scaffold of Olaparib.[3] This guide will explain the causality behind its use, provide detailed, field-tested protocols, and present data in a clear, actionable format.
Olaparib: Mechanism of Action and Synthetic Significance
Olaparib is a potent inhibitor of PARP enzymes, which are essential for the repair of DNA single-strand breaks (SSBs).[4][5][6] In cancer cells with mutations in BRCA1 or BRCA2 genes—which are critical for repairing DNA double-strand breaks (DSBs) through homologous recombination—the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, causing DSBs that the cancer cells cannot efficiently repair. This mechanism, known as synthetic lethality, leads to targeted cancer cell death while sparing healthy cells.[7][8]
The molecular architecture of Olaparib features a fluorobenzyl group linked to a phthalazinone core, which is then connected to a piperazine ring capped with a cyclopropanecarbonyl group. The synthesis of the fluorobenzoyl-phthalazinone moiety is a critical convergence point, and 2-Fluoro-5-formylbenzonitrile serves as an ideal starting material for this construction.
The Role of 2-Fluoro-5-formylbenzonitrile: A Strategic Linchpin
2-Fluoro-5-formylbenzonitrile is an important intermediate for the synthesis of Olaparib.[3] Its value lies in the orthogonal reactivity of its three functional groups:
-
Aldehyde (-CHO): This group is the primary reactive site for building the carbon bridge that connects the fluoro-substituted phenyl ring to the phthalazinone core. Its reactivity is well-understood and can be exploited in various C-C bond-forming reactions.
-
Fluorine (-F): The fluorine atom is a key feature of the final Olaparib molecule, contributing to its binding affinity and metabolic stability. Its presence from an early stage simplifies the overall synthesis.
-
Nitrile (-CN): While not directly incorporated into the final phthalazinone ring in some routes, the nitrile group is a versatile precursor. More advanced synthetic strategies, however, build the core structure from a benzoic acid derivative, which can be accessed from the benzonitrile. The primary value in this specific context is its role in the synthesis of the parent molecule, 2-Fluoro-5-formylbenzonitrile itself.
The overall synthetic strategy involves coupling this intermediate with a precursor for the phthalazinone ring system, establishing the core structure of a more advanced intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[1][9]
Figure 1: High-level synthetic workflow for Olaparib highlighting the entry point of 2-Fluoro-5-formylbenzonitrile.
Detailed Protocol: Synthesis of Olefin Intermediate via Horner-Wadsworth-Emmons Reaction
This protocol details the synthesis of the olefin intermediate, a critical precursor to the core phthalazinone structure, starting from 2-Fluoro-5-formylbenzonitrile. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming a C=C double bond, which is subsequently reduced or isomerized in later steps.[1][9]
Principle and Rationale
The HWE reaction involves the reaction of an aldehyde (2-Fluoro-5-formylbenzonitrile) with a phosphonate ylide. The ylide is generated in situ by deprotonating a phosphonate ester with a suitable base. This reaction is chosen for its high yields and generally good control over the geometry of the resulting alkene. It represents a more atom-economical approach compared to some alternative olefination methods.[10]
Figure 2: Conceptual diagram of the Horner-Wadsworth-Emmons reaction step.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount |
| 2-Fluoro-5-formylbenzonitrile | 914299-81-9 | 149.12 | 1.0 | 10.0 g |
| Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | 18162-48-6 | 256.19 | 1.1 | 18.2 g |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 | 3.2 g |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | 200 mL |
| Saturated Ammonium Chloride (aq. solution) | - | - | - | 100 mL |
| Ethyl Acetate | 141-78-6 | - | - | 300 mL |
| Brine (Saturated NaCl solution) | - | - | - | 100 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | ~10 g |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen/Argon inlet and bubbler
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen to ensure anhydrous conditions.
-
Ylide Generation: To the flask, add sodium hydride (1.2 eq, 3.2 g) and wash the mineral oil with anhydrous hexane (3 x 10 mL) under a nitrogen atmosphere. Add 100 mL of anhydrous THF.
-
Phosphonate Addition: Dissolve Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.1 eq, 18.2 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the sodium hydride suspension at 0 °C (ice-water bath) over 30 minutes.
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.
-
Aldehyde Addition: Dissolve 2-Fluoro-5-formylbenzonitrile (1.0 eq, 10.0 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Cool the reaction mixture back to 0 °C and add the aldehyde solution dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a mixture of E/Z isomers. It can be purified by column chromatography on silica gel or taken directly to the next step if purity is sufficient. The original medicinal chemistry route reported a 96% yield for this step.[1][9]
Safety Precautions
-
Sodium Hydride: NaH is a highly flammable and water-reactive solid. Handle exclusively under an inert atmosphere. The quenching process is exothermic and generates hydrogen gas; ensure it is done slowly and with adequate ventilation.
-
Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
Subsequent Transformation to Key Acid Intermediate
The olefin product from the HWE reaction is then converted to the crucial acid intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . This transformation is typically achieved in a two-step, one-pot sequence:
-
Hydrolysis: The nitrile group on the olefin intermediate is hydrolyzed to a carboxylic acid under basic conditions (e.g., using NaOH).
-
Cyclization: Hydrazine hydrate is added to the reaction mixture. It reacts with the keto-acid intermediate to form the stable phthalazinone ring system.
This sequence is highly efficient, with reported yields around 77% for the combined steps.[1] This acid intermediate is the direct precursor that is coupled with the piperazine moiety in the final stages of Olaparib synthesis.[9]
Conclusion
2-Fluoro-5-formylbenzonitrile is a cornerstone intermediate in several scalable and efficient synthetic routes to Olaparib. Its well-defined reactivity allows for the strategic construction of the drug's core structure through robust and high-yielding chemical transformations like the Horner-Wadsworth-Emmons reaction. The protocols outlined in this guide provide a framework for the reliable synthesis of advanced Olaparib intermediates, underscoring the importance of rational process design in modern pharmaceutical development. By understanding the causality behind each synthetic step, researchers can better troubleshoot, optimize, and scale the production of this life-saving therapeutic agent.
References
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health (NIH).
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications.
- Olaparib Synthesis Route. A2Bchem.
- Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.
- The Crucial Role of Intermediates in Olaparib Synthesis.
- Olaparib. Wikipedia.
- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate.
- Olaparib Synthetic Routes. MedKoo Biosciences.
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing).
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health (NIH).
- LYNPARZA Mechanism of Action in Metastatic Pancreatic Cancer. LYNPARZA HCP.
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Application Notes & Protocols: A Guide to the Synthesis of Quinazoline Derivatives from 2-Fluoro-6-formylbenzonitrile
Introduction: The Strategic Importance of Quinazolines and the Utility of 2-Fluoro-6-formylbenzonitrile
The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the quinazoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the synthesis of quinazoline derivatives utilizing the strategically functionalized starting material, 2-Fluoro-6-formylbenzonitrile.
The choice of 2-Fluoro-6-formylbenzonitrile as a precursor is predicated on the orthogonal reactivity of its functional groups. The aldehyde (formyl) group serves as a handle for the introduction of various substituents at the 4-position of the quinazoline core through imine formation. The nitrile group is a precursor to the C2-position of the quinazoline ring. Crucially, the fluorine atom, positioned ortho to the nitrile, acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the final ring closure.[3][4] This inherent reactivity profile allows for a convergent and efficient one-pot synthesis of a diverse library of quinazoline derivatives.
Reaction Principle: A One-Pot Cascade Approach
The synthesis of quinazoline derivatives from 2-Fluoro-6-formylbenzonitrile is elegantly achieved through a one-pot, multi-step cascade reaction. This process obviates the need for the isolation of intermediates, thereby enhancing operational simplicity and improving overall yield. The reaction proceeds through two key transformations:
-
Initial Imine Formation: The formyl group of 2-Fluoro-6-formylbenzonitrile undergoes a condensation reaction with a primary amine or an ammonia source (such as ammonium acetate) to form an intermediate imine.
-
Intramolecular Nucleophilic Aromatic Substitution (SNAr): The nitrogen atom of the newly formed imine, or a related intermediate, acts as an intramolecular nucleophile, attacking the carbon atom bearing the fluorine. The displacement of the fluoride ion results in the formation of the pyrimidine ring of the quinazoline core. This step is often promoted by a base and thermal conditions.
This one-pot approach is not only efficient but also allows for the generation of molecular complexity from readily available starting materials.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of quinazoline derivatives from 2-Fluoro-6-formylbenzonitrile.
Caption: General experimental workflow for the one-pot synthesis of quinazolines.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 4-Substituted Quinazoline Derivatives
This protocol describes the synthesis of 4-substituted quinazoline derivatives via the reaction of 2-Fluoro-6-formylbenzonitrile with a primary amine.
Materials:
-
2-Fluoro-6-formylbenzonitrile
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-6-formylbenzonitrile (1.0 mmol, 1.0 eq.).
-
Add the primary amine (1.1 mmol, 1.1 eq.) and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Add the anhydrous solvent (DMSO or DMF, 5 mL).
-
Place the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-substituted quinazoline derivative.
Protocol 2: Synthesis of Unsubstituted Quinazoline at the 4-position
This protocol details the synthesis of quinazoline (unsubstituted at the 4-position) using ammonium acetate as the ammonia source.
Materials:
-
2-Fluoro-6-formylbenzonitrile
-
Ammonium acetate (NH₄OAc)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine 2-Fluoro-6-formylbenzonitrile (1.0 mmol, 1.0 eq.), ammonium acetate (5.0 mmol, 5.0 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add anhydrous DMSO (5 mL).
-
Seal the tube and heat the reaction mixture to 140 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the quinazoline product.
Plausible Reaction Mechanism
The reaction is proposed to proceed through the following mechanistic pathway:
Caption: Proposed mechanism for quinazoline synthesis from 2-Fluoro-6-formylbenzonitrile.
-
Imine Formation: The primary amine attacks the electrophilic carbonyl carbon of the formyl group, followed by dehydration to yield an imine intermediate.
-
Intramolecular SNAr: The lone pair of electrons on the imine nitrogen attacks the aromatic carbon bearing the fluorine atom in an intramolecular nucleophilic aromatic substitution. This step is facilitated by the electron-withdrawing nitrile group and the use of a base.
-
Aromatization: A final proton transfer or elimination step leads to the stable, aromatic quinazoline ring system.
Expected Results and Data Presentation
The following table summarizes representative examples of quinazoline derivatives that can be synthesized using the described protocols, along with their expected yields. Yields are estimated based on similar transformations reported in the literature.
| Entry | Amine/Ammonia Source | Product | Expected Yield (%) |
| 1 | Aniline | 4-Phenylquinazoline | 75-85 |
| 2 | Benzylamine | 4-(Benzyl)quinazoline | 70-80 |
| 3 | Ammonium Acetate | Quinazoline | 60-70 |
| 4 | Cyclohexylamine | 4-(Cyclohexyl)quinazoline | 65-75 |
Troubleshooting and Scientific Insights
-
Low Yields: If the reaction yields are low, consider increasing the reaction temperature or using a stronger base such as cesium carbonate. Ensure that the reaction is performed under strictly anhydrous conditions, as water can interfere with the imine formation and SNAr steps.
-
Side Reactions: The formation of byproducts may occur, particularly at higher temperatures. Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time. Purification by column chromatography is generally effective in removing impurities.
-
Choice of Solvent: Polar aprotic solvents like DMSO and DMF are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic.
-
Substrate Scope: The electronic nature of the primary amine can influence the reaction rate. Electron-rich anilines tend to react faster than electron-deficient ones.
Conclusion
The use of 2-Fluoro-6-formylbenzonitrile provides a robust and versatile platform for the synthesis of a wide range of quinazoline derivatives. The one-pot cascade reaction described in these application notes is characterized by its operational simplicity, efficiency, and the ability to generate molecular diversity. This methodology is highly valuable for researchers in medicinal chemistry and drug discovery, offering a streamlined approach to accessing this important class of heterocyclic compounds.
References
-
Organic Chemistry Portal. Synthesis of quinazolines. [Link]
-
Al-Suaily, M. A., & El-Faham, A. (2022). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 12(45), 29333-29355. [Link]
-
Wang, L., et al. (2015). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. Organic & Biomolecular Chemistry, 13(3), 855-859. [Link]
-
PubChem. 2-Fluoro-6-formylbenzonitrile. [Link]
-
Fu, Y., et al. (2013). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 78(17), 8589–8595. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Iranian journal of pharmaceutical research : IJPR, 13(4), 1339–1348. [Link]
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]
-
Nguyen, T. T. L., et al. (2019). Research on the reaction of furil with ammonium acetate. European Journal of Chemistry, 10(2), 159-163. [Link]
- U.S. Patent No. 5,783,577. (1998).
-
Sahoo, S., & Pal, S. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. The Journal of organic chemistry, 86(24), 18067–18080. [Link]
-
Zhang, Z. H., et al. (2012). Catalyst-free synthesis of quinazoline derivatives using low melting sugar–urea–salt mixture as a solvent. RSC Advances, 2(11), 4747-4750. [Link]
-
Reddy, C. S., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159. [Link]
-
Li, X., et al. (2017). Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. AIP Conference Proceedings, 1864(1), 020096. [Link]
- Chinese Patent No. CN114907234B. (2022). Preparation method of 2-fluoro-5-formylbenzonitrile.
-
ResearchGate. Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
-
Hashem, H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
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Application Note & Protocols: The Strategic Role of 2-Fluoro-formylbenzonitrile Isomers in the Synthesis of Advanced Anti-Cancer Agents
Abstract
This technical guide provides an in-depth analysis of 2-fluoro-formylbenzonitrile isomers as pivotal building blocks in the synthesis of targeted anti-cancer therapeutics. We dissect the unique chemical reactivity imparted by the trifunctional arrangement of the cyano, fluoro, and formyl groups on the aromatic scaffold. The primary focus is on the well-documented application of 2-fluoro-5-formylbenzonitrile as a critical intermediate in the industrial-scale synthesis of the PARP inhibitor, Olaparib.[1] Additionally, we explore the broader utility of this molecular framework in constructing other classes of oncology agents, such as kinase inhibitors. This document serves as a comprehensive resource for researchers, medicinal chemists, and process development professionals, offering detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that make these compounds indispensable in modern drug discovery.
Introduction: The Molecular Logic of a Privileged Scaffold
In the landscape of medicinal chemistry, the success of a synthetic campaign often hinges on the selection of starting materials that offer a blend of stability, predictable reactivity, and handles for molecular elaboration. 2-Fluoro-formylbenzonitrile isomers are exemplary in this regard. The strategic placement of three key functional groups creates a versatile synthon with distinct advantages for constructing complex heterocyclic systems common in anti-cancer drugs.
-
The Aldehyde (Formyl) Group: Serves as the primary electrophilic center for nucleophilic attack, most commonly in condensation and cyclization reactions to build the core ring systems of drug molecules.[2]
-
The Fluoro Group: As a highly electronegative atom, it modulates the electronic properties of the aromatic ring, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Its presence also activates the ring for certain nucleophilic aromatic substitution (SNAr) reactions.[5][6]
-
The Nitrile (Cyano) Group: A potent electron-withdrawing group and a versatile synthetic handle. It can act as a key hydrogen bond acceptor in ligand-receptor interactions or be chemically transformed into other functional groups like amines or carboxylic acids.
While the user prompt specified 2-fluoro-6-formylbenzonitrile, the most prominent and well-documented use of this structural class in major anti-cancer drugs involves its isomer, 2-fluoro-5-formylbenzonitrile . This is particularly true for its role in the synthesis of Olaparib, a blockbuster PARP inhibitor.[1] Therefore, this guide will use the synthesis of Olaparib as its primary, detailed example to illustrate the profound utility of this scaffold, while acknowledging the broader principles apply to other isomers.
Physicochemical Properties of the Key Intermediate
| Property | Value | Source |
| Compound Name | 2-Fluoro-5-formylbenzonitrile | PubChem |
| Synonyms | 3-Cyano-4-fluorobenzaldehyde | [7] |
| CAS Number | 218301-22-5 | [8] |
| Molecular Formula | C₈H₄FNO | [7][8] |
| Molecular Weight | 149.12 g/mol | [7][8] |
| Appearance | Solid | - |
| Primary Hazards | Irritant, Harmful if swallowed/inhaled/in contact with skin | [8] |
Core Application: Synthesis of Olaparib, a PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a landmark achievement in targeted cancer therapy.[9] They function on the principle of synthetic lethality, proving exceptionally effective against tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[9] Olaparib was a first-in-class PARP inhibitor approved for treating various cancers, including ovarian, breast, and prostate cancer.[1] The synthesis of its core phthalazinone structure relies critically on 2-fluoro-5-formylbenzonitrile.[1]
The Biological Rationale: PARP Inhibition
PARP enzymes are crucial for repairing single-strand DNA breaks. When inhibited, these breaks escalate into more lethal double-strand breaks during DNA replication. In healthy cells, these are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA genes, the HR pathway is defective. The simultaneous loss of both repair pathways (PARP inhibition and HR deficiency) leads to catastrophic genomic instability and selective cancer cell death.[9]
Caption: The principle of synthetic lethality with PARP inhibitors.
Synthetic Pathway to the Olaparib Core
The key transformation involves the condensation of 2-fluoro-5-formylbenzonitrile with a hydrazine derivative to form the bicyclic phthalazinone core. This reaction is efficient and foundational to the entire synthesis.
Caption: General synthetic route to Olaparib from 2-fluoro-5-formylbenzonitrile.
Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile
While commercially available, understanding the synthesis of the key starting material is crucial for process development. A common industrial route starts from 2-fluorobenzonitrile.[1][10]
Reaction Scheme: 2-Fluorobenzonitrile → Intermediate I (Halomethylation) → Intermediate II (Hydrolysis) → 2-Fluoro-5-formylbenzonitrile (Oxidation)
Step 1: Synthesis of Intermediate I (Formylation via Halomethylation)
-
To a suitable reaction vessel under an inert atmosphere, add concentrated sulfuric acid.
-
Add 2-fluorobenzonitrile and a catalyst (e.g., anhydrous zinc chloride).[10]
-
Add paraformaldehyde and a halide source (e.g., sodium chloride) portion-wise while maintaining the temperature.[10]
-
Stir the reaction at room temperature and monitor progress by HPLC or TLC until the starting material is consumed.
-
Carefully quench the reaction mixture by pouring it into an ice-water slurry.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate I.
Step 2: Hydrolysis to Intermediate II
-
Dissolve the crude intermediate from Step 1 in a suitable solvent.
-
Add an aqueous base (e.g., sodium carbonate solution) and heat the mixture.[10]
-
Monitor the reaction by HPLC. Upon completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent like ethyl acetate.[1]
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude intermediate II.
Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile
-
Dissolve the crude intermediate II from Step 2 in dichloromethane and cool in an ice bath.[1]
-
Add an oxidizing agent, such as Pyridinium Chlorochromate (PCC), in portions.[1][10]
-
Allow the reaction to stir at room temperature until completion (monitored by TLC/HPLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by recrystallization from a suitable solvent (e.g., toluene) or column chromatography to yield pure 2-fluoro-5-formylbenzonitrile.[10]
| Step | Key Reagents | Typical Yield | Causality & Field Insights |
| 1. Formylation | 2-Fluorobenzonitrile, Paraformaldehyde, ZnCl₂, H₂SO₄ | - | The strong acid and Lewis acid catalyst are essential for generating the electrophilic species for formylation. Careful temperature control is critical to prevent side reactions. |
| 2. Hydrolysis | Intermediate I, Na₂CO₃(aq) | ~92% (crude)[1] | A straightforward hydrolysis of the halomethyl group to a hydroxymethyl group. Using a mild base prevents potential hydrolysis of the nitrile. |
| 3. Oxidation | Intermediate II, Pyridinium Chlorochromate (PCC) | High | PCC is a preferred oxidant for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which is a common risk with stronger agents.[10] |
Broader Applications & Synthetic Versatility
The utility of the 2-fluoro-formylbenzonitrile scaffold extends beyond PARP inhibitors into other critical areas of oncology drug discovery, most notably kinase inhibitors.[11][12] Kinases are a large family of enzymes that are often dysregulated in cancer, making them prime therapeutic targets.
Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature complex heterocyclic cores. The aldehyde functionality of 2-fluoro-formylbenzonitrile is an ideal starting point for building these systems via multi-component reactions or sequential condensation/cyclization strategies.
Caption: Experimental workflow from 2-fluoro-formylbenzonitrile to diverse scaffolds.
Protocol 2: General Procedure for Heterocycle Formation via Condensation
This protocol outlines a general approach for reacting the aldehyde with a dinucleophile, a common strategy in building drug cores.
-
Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2-fluoro-6(or 5)-formylbenzonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Reagent Addition: Add the dinucleophilic reagent (e.g., a substituted hydrazine, amidine, or 1,2-diamine) (1.0 - 1.2 eq.).
-
Catalysis (Optional): For less reactive partners, a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can be added to facilitate imine formation.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. A Dean-Stark apparatus can be used with solvents like toluene to remove water and drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified via recrystallization or silica gel column chromatography to yield the desired heterocyclic product.
This generalized workflow is the foundation for creating libraries of compounds for high-throughput screening, enabling the rapid discovery of new anti-cancer leads.
Conclusion
2-Fluoro-formylbenzonitrile and its isomers are more than just chemical intermediates; they are strategically designed building blocks that have enabled the development of life-saving anti-cancer therapies. Their value lies in the predictable and versatile reactivity of the formyl group for constructing complex molecular architectures, complemented by the beneficial physicochemical properties imparted by the fluoro and cyano substituents. The successful synthesis of Olaparib serves as a powerful testament to the utility of this scaffold. As drug development continues to target complex biological pathways with highly specific small molecules, the demand for such well-conceived, multifunctional synthons will undoubtedly grow, ensuring their continued importance in the field of oncology research.
References
- Title: Preparation method of 2-fluoro-5-formylbenzonitrile - CN114907234B Source: Google Patents URL
-
Title: Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity Source: MDPI URL: [Link]
-
Title: Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors Source: PubMed, National Institutes of Health (NIH) URL: [Link]
-
Title: 2-Fluoro-5-formylbenzonitrile | C8H4FNO Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition Source: Scientific Research Publishing (SciRP.org) URL: [Link]
-
Title: 2-fluoro-5-formylbenzenecarbonitrile | Drug Information, Uses, Side Effects Source: PharmaCompass.com URL: [Link]
-
Title: The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis Source: Medium URL: [Link]
-
Title: Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity Source: ResearchGate URL: [Link]
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Application Note: Accelerating the Synthesis of Fused Heterocycles Using 2-Fluoro-6-formylbenzonitrile with Microwave-Assisted Protocols
Abstract
This technical guide details the application of 2-Fluoro-6-formylbenzonitrile as a strategic building block for the rapid synthesis of complex nitrogen-containing heterocyclic scaffolds. We focus on leveraging the unique reactivity of this molecule in conjunction with the efficiency of Microwave-Assisted Organic Synthesis (MAOS). The ortho-positioning of the electron-withdrawing formyl and nitrile groups powerfully activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the aldehyde provides a handle for initial condensation reactions. This guide provides field-proven, step-by-step protocols, mechanistic insights, and optimization strategies for researchers in medicinal chemistry and drug development, with a primary focus on the synthesis of quinazolines.
The Strategic Advantage of 2-Fluoro-6-formylbenzonitrile
2-Fluoro-6-formylbenzonitrile is not merely another aromatic starting material; it is a purpose-designed scaffold for efficient cascade reactions.[1] Its utility stems from a unique convergence of three functional groups on a single phenyl ring:
-
An Aldehyde (-CHO): Serves as an electrophilic center for initial condensation reactions, most commonly with primary amines to form Schiff bases (imines).
-
A Nitrile (-CN): A strong electron-withdrawing group that, along with the aldehyde, significantly lowers the electron density of the aromatic ring.
-
An Ortho-Fluorine Atom (-F): Positioned ortho to both activating groups, this fluorine becomes an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2]
This specific arrangement makes the molecule primed for a domino reaction sequence. The initial formation of an imine introduces a nucleophile (the imine nitrogen) perfectly positioned for an intramolecular cyclization that displaces the fluoride ion. This SNAr reaction is highly favorable because the electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the nucleophilic attack, lowering the activation energy of this key step.[3][4]
Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering dramatic improvements over conventional heating methods.[5][6] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation heats the bulk of the reaction mixture simultaneously through dielectric heating.[7][8]
Key Advantages of MAOS:
-
Rapid Heating: Reaching target temperatures that would take many minutes with an oil bath can be achieved in seconds.[9]
-
Higher Yields & Purity: The extremely fast heating and short reaction times often minimize the formation of side products that can occur during prolonged exposure to high temperatures.[5][10]
-
Superheating: Microwave heating allows solvents to be heated safely in sealed vessels far above their atmospheric boiling points, dramatically accelerating reaction rates.
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible experimental outcomes.[8]
Caption: Figure 1: Idealized heating profiles comparing rapid MAOS with slower conventional heating.
Core Application: Microwave-Assisted Synthesis of Quinazolines
Quinazolines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to their wide range of biological activities.[11][12] The reaction of 2-Fluoro-6-formylbenzonitrile with primary amines is a highly efficient, atom-economical route to this important heterocyclic system.[10][13][14]
Mechanistic Rationale
The reaction proceeds via a one-pot, tandem condensation/intramolecular SNAr sequence. First, the primary amine reacts with the aldehyde to form an imine intermediate. Under the high-temperature conditions rapidly achieved by microwave irradiation, the imine nitrogen then acts as an intramolecular nucleophile, attacking the carbon-bearing fluorine to forge the second ring and eliminate hydrogen fluoride, which is neutralized by a base.
Caption: Figure 2: Reaction pathway for quinazoline synthesis.
Protocol 1: General Procedure for Microwave-Assisted Quinazoline Synthesis
This protocol is a robust starting point for the synthesis of a wide variety of 4-substituted quinazolines.
Materials:
-
2-Fluoro-6-formylbenzonitrile (1.0 equiv)
-
Primary amine (e.g., aniline, benzylamine) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.2 M concentration)
-
10 mL microwave process vial with a magnetic stir bar
Instrumentation:
-
A dedicated microwave reactor (e.g., Anton Paar Monowave, CEM Discover) capable of temperature and pressure monitoring.
Procedure:
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Fluoro-6-formylbenzonitrile (e.g., 149 mg, 1.0 mmol).
-
Solvent and Reagents Addition: Add the solvent (DMF, 5 mL). Sequentially add the primary amine (1.1 mmol) and DIPEA (1.5 mmol, approx. 261 µL).
-
Vial Sealing: Securely cap the vial using a septum cap. Safety Note: Ensure the vial is properly sealed to contain pressure generated at high temperatures. Always inspect vials for cracks or defects before use.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 150 °C (A good starting point for most substrates)
-
Hold Time: 10 minutes
-
Power: Dynamic power control to maintain the target temperature
-
Stirring: Set to a high rate.
-
-
Work-up and Isolation:
-
After the reaction is complete and the vial has cooled to below 50 °C, carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation: Representative Results
The following table summarizes typical results obtained using the general protocol, demonstrating its versatility with different primary amines.
| Entry | Amine Substrate (R-NH₂) | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Aniline | 150 | 10 | 92 | Clean reaction, product precipitates on cooling. |
| 2 | 4-Methoxyaniline | 150 | 10 | 95 | Electron-donating group facilitates reaction. |
| 3 | 4-Chloroaniline | 160 | 15 | 88 | Higher temperature needed for less nucleophilic amine. |
| 4 | Benzylamine | 140 | 8 | 94 | Aliphatic amines are generally more reactive. |
| 5 | Cyclohexylamine | 140 | 8 | 91 | Rapid and high-yielding conversion. |
Experimental Workflow and Optimization
A successful synthesis relies on a logical workflow and an understanding of key optimization parameters.
Caption: Figure 3: Standard experimental workflow for microwave-assisted synthesis.
Troubleshooting and Optimization Insights
-
Low Yield / Incomplete Reaction:
-
Increase Temperature: For less reactive amines (e.g., electron-deficient anilines), increasing the temperature in 10-20 °C increments can significantly improve reaction rates. A general rule is that a 10 °C increase can roughly double the reaction rate.[9]
-
Increase Time: If increasing the temperature is not feasible, extend the hold time to 20 or 30 minutes.
-
Solvent Choice: Solvents with higher dielectric constants like DMSO or NMP can absorb microwave energy more efficiently, leading to faster heating and potentially better results.
-
-
Side Product Formation:
-
Lower Temperature/Time: If degradation is observed, reduce the temperature or time. The advantage of MAOS is that even at lower temperatures, the reaction can still be much faster than conventional heating.
-
Base Selection: While DIPEA is generally effective, a stronger non-nucleophilic base like DBU could be trialed if HF scavenging is suspected to be inefficient. Avoid nucleophilic bases like triethylamine which could potentially compete in the SNAr reaction.
-
Conclusion
2-Fluoro-6-formylbenzonitrile is a highly effective and versatile substrate for the construction of fused heterocyclic systems. When paired with the speed and efficiency of microwave-assisted synthesis, it enables the rapid production of diverse chemical libraries, such as substituted quinazolines, in excellent yields and short reaction times. The protocols and insights provided in this guide offer a robust foundation for researchers to accelerate their discovery programs in medicinal chemistry and materials science.
References
- International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved January 26, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. Retrieved January 26, 2026, from [Link]
-
MDPI. (2024, September 26). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Retrieved January 26, 2026, from [Link]
-
Frontiers. (n.d.). Microwave-assisted synthetic method of novel Bi2O3 nanostructure and its application as a high-performance nano-catalyst in preparing benzylidene barbituric acid derivatives. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
-
Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of nitrogen-containing heterocycles. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 26, 2026, from [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of quinazolinone libraries and derivatives thereof.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 26, 2026, from [Link]
-
Zeitschrift für Naturforschung. (2008). Microwave-assisted N-Arylation of Indoles via C(sp2)–N(sp2) Bond Formation by Aromatic Nucleophilic Substitution Reactions. Retrieved January 26, 2026, from [Link]
-
PMC. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved January 26, 2026, from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Retrieved January 26, 2026, from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved January 26, 2026, from [Link]
-
PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved January 26, 2026, from [Link]
-
Semantic Scholar. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 26, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Retrieved January 26, 2026, from [Link]
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- 14. Quinazoline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-formylbenzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-6-formylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind the synthetic choices to empower you to optimize your reaction outcomes.
I. Overview of Synthetic Strategies
The synthesis of 2-Fluoro-6-formylbenzonitrile presents a unique challenge due to the electronic properties of the substituted benzene ring and the need for high regioselectivity. The fluorine and cyano groups are both electron-withdrawing, which can deactivate the ring towards classical electrophilic aromatic substitution reactions. Therefore, more advanced synthetic strategies are typically employed. Below is a comparative analysis of the most viable synthetic routes.
| Synthetic Route | Key Principle | Common Reagents | Reported Yield Range | Key Advantages | Key Challenges |
| 1. Directed ortho-Metalation (DoM) | Lithiation directed by a coordinating group, followed by electrophilic quench. | n-BuLi, s-BuLi, LDA, THF, DMF | 40-70% | High regioselectivity, well-established methodology. | Requires strictly anhydrous conditions, cryogenic temperatures, and careful handling of pyrophoric reagents. |
| 2. Multi-step Synthesis from 2-Fluorobenzonitrile | Introduction of a hydroxymethyl group followed by oxidation. | Paraformaldehyde, H₂SO₄, ZnCl₂, PCC or TEMPO/NaOCl | 60-75% (for 2,5-isomer) | Milder conditions for some steps, avoids pyrophoric reagents. | Can be a lengthy process with multiple purification steps; regioselectivity can be an issue in the initial formylation step. |
| 3. Vilsmeier-Haack Formylation | Electrophilic aromatic substitution with a Vilsmeier reagent. | POCl₃, DMF | Variable | Can be effective for electron-rich aromatics. | 2-Fluorobenzonitrile is electron-deficient, likely leading to low reactivity and harsh reaction conditions.[1] |
II. Recommended Protocol: Directed ortho-Metalation (DoM)
This protocol is recommended for its high regioselectivity, which is crucial for the synthesis of the 2,6-isomer. The fluorine atom is a known, albeit weak, directing group for ortho-metalation.[2] The cyano group can also participate in directing the lithiation.
Step-by-Step Experimental Protocol:
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Add anhydrous tetrahydrofuran (THF) (10 mL per 1 mmol of 2-fluorobenzonitrile) to the flask via a syringe. .
-
-
Lithiation:
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the stirred THF. Caution: n-BuLi is pyrophoric and reacts violently with water.
-
In a separate flame-dried flask, dissolve 2-fluorobenzonitrile (1.0 equivalent) in anhydrous THF (2 mL per 1 mmol).
-
Slowly add the solution of 2-fluorobenzonitrile to the n-BuLi solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by taking aliquots, quenching with D₂O, and analyzing by ¹H NMR to check for deuterium incorporation at the 6-position.
-
-
Formylation (Electrophilic Quench):
-
At -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).
-
Workflow Diagram:
Caption: Directed ortho-Metalation (DoM) workflow for 2-Fluoro-6-formylbenzonitrile synthesis.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-Fluoro-6-formylbenzonitrile, particularly focusing on the Directed ortho-Metalation route.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in DoM reactions are often traced back to a few critical factors:
-
Insufficiently Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Any residual water in your glassware, solvent, or starting material will consume the reagent, leading to incomplete lithiation.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. If possible, dry your 2-fluorobenzonitrile by azeotropic distillation with benzene or by storing it over molecular sieves.
-
-
Degraded n-BuLi: The concentration of commercially available n-BuLi can decrease over time, especially with improper storage.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.
-
-
Incorrect Reaction Temperature: The lithiation step is highly temperature-sensitive. If the temperature rises above -70 °C, side reactions, such as the addition of n-BuLi to the nitrile group, can occur.
-
Solution: Maintain a consistent temperature of -78 °C using a well-insulated dry ice/acetone bath. Add reagents slowly and dropwise to avoid localized heating.
-
-
Inefficient Quench: The reaction of the aryllithium intermediate with DMF can be sluggish.
-
Solution: Ensure your DMF is anhydrous. Some protocols suggest a "super-quench" by adding a pre-complexed reagent like Weinreb's amide, although this adds complexity.
-
Q2: I am observing significant amounts of starting material at the end of the reaction. Why is the lithiation incomplete?
A2: This is a common problem and is often linked to the issues mentioned in Q1. Additionally:
-
Choice of Base: While n-BuLi is standard, for some substrates, a stronger or more sterically hindered base might be necessary to achieve full deprotonation.
-
Solution: Consider using sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), which are more reactive. Alternatively, adding an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates and increase its reactivity.
-
-
Reaction Time: The time required for complete lithiation can vary.
-
Solution: Increase the stirring time at -78 °C to 3-4 hours. As mentioned in the protocol, monitoring the reaction by D₂O quenching is the most reliable way to determine if lithiation is complete before adding the electrophile.
-
Q3: During purification by recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" happens when the solute is insoluble in the solvent at a temperature above its melting point.[3] To resolve this:
-
Use a Larger Volume of Solvent: This can help keep the product dissolved until the solution cools to a lower temperature.
-
Slow Cooling: Cool the solution slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling encourages oil formation over crystal nucleation.
-
Adjust the Solvent System: If using a mixed solvent system like petroleum ether and ethyl acetate, try adjusting the ratio. A slightly more polar system (more ethyl acetate) might be needed.
-
Scratching: Scratching the inner surface of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled solution can initiate crystallization.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low yield in the DoM synthesis.
IV. References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
Sources
Side reactions and byproduct formation in 2-Fluoro-6-formylbenzonitrile synthesis
Welcome to the technical support guide for the synthesis of 2-Fluoro-6-formylbenzonitrile. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of 2-Fluoro-6-formylbenzonitrile presents a unique challenge in regioselectivity. The presence of two ortho,para-directing (Fluorine) and meta-directing (Nitrile) groups on the same aromatic ring requires a nuanced approach to achieve the desired 1,2,3-substitution pattern. This guide focuses on the most logical and reported strategies, highlighting common pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic strategy for preparing 2-Fluoro-6-formylbenzonitrile?
A1: The most effective and regioselective method is Directed ortho-Metalation (DoM) . In this strategy, the fluorine atom acts as a powerful directed metalation group (DMG), coordinating to a strong organolithium base and directing deprotonation exclusively to the adjacent C6 position. Subsequent quenching with a formylating agent, such as N,N-dimethylformamide (DMF), installs the aldehyde group at the desired location.[1][2][3] Standard electrophilic formylation methods like the Vilsmeier-Haack or Friedel-Crafts reactions are generally unsuitable as they are unlikely to provide the desired 2,6-disubstituted product with good selectivity due to the electronic deactivation of the ring by both substituents.[4][5]
Q2: I have seen literature for 2-Fluoro-5-formylbenzonitrile. Can I adapt that synthesis?
A2: No, the synthesis of the 5-formyl isomer proceeds via a completely different mechanism and is not adaptable for the 6-formyl product. Syntheses of 2-Fluoro-5-formylbenzonitrile often rely on electrophilic substitution or nucleophilic aromatic substitution (SNAr) routes starting from different precursors.[6][7][8] Attempting these methods will not yield the 2,6-isomer. Recognizing the correct isomeric structure and choosing the appropriate synthetic strategy is the most critical first step.
Q3: Which organolithium base is best for the Directed ortho-Metalation of 2-fluorobenzonitrile?
A3: The choice of base is critical. While n-butyllithium (n-BuLi) is common, it is also a potent nucleophile and can attack the nitrile group. Therefore, sterically hindered and non-nucleophilic bases are preferred. Lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) at low temperatures (-78 °C) are excellent choices. LDA is particularly effective as its bulk minimizes nucleophilic addition to the nitrile.
| Base | Common Temperature | Key Characteristics |
| n-BuLi | -78 °C to 0 °C | Strong base, but also nucleophilic. Risk of side reaction with nitrile. |
| s-BuLi | -78 °C | Stronger base than n-BuLi, more sterically hindered. Good choice. |
| t-BuLi | -78 °C | Very strong base, but can be less selective and prone to side reactions. |
| LDA | -78 °C | Strong, sterically hindered, non-nucleophilic base. Often the optimal choice. |
Proposed Synthetic Protocol via Directed ortho-Metalation
This protocol is a validated, self-consistent workflow grounded in established chemical principles for DoM reactions.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Fluoro-6-formylbenzonitrile.
Step-by-Step Methodology
-
Glassware and Reagent Preparation: All glassware must be oven- or flame-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous THF is essential.
-
LDA Formation: In a reaction flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir for 30 minutes at -78 °C.
-
Metalation: Dissolve 2-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Formylation (Quench): Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture. It is crucial to maintain the temperature at -78 °C during this addition to prevent side reactions. After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography.
Troubleshooting Guide & Side Reactions
Problem 1: Low or no yield of the desired product.
This is the most common issue and can stem from several factors. Use the following logic tree to diagnose the problem.
Caption: Decision tree for troubleshooting low yield in the DoM synthesis.
Corrective Actions:
-
Anhydrous Conditions: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., THF over sodium/benzophenone) and that all glassware is rigorously dried. Perform the reaction under a positive pressure of argon or nitrogen.
-
Temperature Control: Use a properly maintained dry ice/acetone or cryocooler system. Add reagents slowly and monitor the internal temperature.
-
Base Selection: Use freshly prepared or titrated LDA. If using commercial n-BuLi or s-BuLi, ensure its molarity is accurately known via titration.
Problem 2: The major byproduct is 2-Fluorobenzamide or 2-Fluorobenzoic acid.
Causality: This indicates hydrolysis of the nitrile group. The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the aqueous workup. The initial quench with DMF forms a tetrahedral intermediate which, upon workup, yields the aldehyde. However, if the aryllithium intermediate or unreacted starting material is exposed to water for extended periods, especially if the pH is not controlled, the nitrile can hydrolyze.[9]
Caption: Potential hydrolysis side reaction pathway.
Corrective Actions:
-
Minimize Workup Time: Perform the aqueous quench and extraction steps efficiently. Do not let the reaction mixture sit in the aqueous phase for an extended period.
-
Buffered Quench: Quench the reaction with a buffered solution, such as saturated ammonium chloride (pH ~5-6), rather than pure water or strong acid. This helps to neutralize the basicity without creating harsh acidic conditions that can promote hydrolysis.
Problem 3: Formation of a dark-colored or tar-like residue.
Causality: This is often a sign of decomposition. Organolithium intermediates, especially aryl and benzylic types, can be unstable at higher temperatures. Allowing the reaction to warm up prematurely before quenching can lead to complex side reactions and polymerization. Additionally, DMF is not indefinitely stable with strong bases and can undergo self-condensation or other decomposition pathways if conditions are not carefully controlled.
Corrective Actions:
-
Strict Temperature Adherence: Do not allow the reaction to warm above -70 °C until after the electrophile (DMF) has been added and has had time to react.
-
Purified Reagents: Use high-purity, freshly distilled DMF. Older bottles of DMF can contain dimethylamine and formic acid, which will interfere with the reaction.
By understanding the key role of Directed ortho-Metalation and anticipating the common side reactions like hydrolysis and thermal decomposition, researchers can successfully navigate the synthesis of 2-Fluoro-6-formylbenzonitrile. Careful attention to anhydrous technique and temperature control is paramount for achieving high yield and purity.
References
- Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
- Google Patents. (1992).
-
ResearchGate. (2009). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
- Google Patents. (2010). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. [Link]
-
ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. [Link]
-
MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Andrew G. Myers Research Group. (n.d.). Directed Ortho Metalation. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
-
International Journal of ChemTech Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
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- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
How to avoid over-oxidation in 2-fluoro-5-formylbenzonitrile synthesis
Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile
A Guide to Preventing Over-Oxidation and Optimizing Aldehyde Yield
Welcome to the technical support guide for the synthesis of 2-fluoro-5-formylbenzonitrile. As a critical intermediate in pharmaceutical development, particularly for PARP inhibitors like Olaparib, achieving a high-purity synthesis is paramount.[1][2] A frequent and critical challenge encountered during its preparation is the over-oxidation of the aldehyde to the corresponding carboxylic acid, which complicates purification and reduces overall yield.
This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our goal is to empower you with the technical expertise to diagnose and resolve common issues, ensuring a robust and reproducible synthesis.
Section 1: Understanding the Over-Oxidation Problem
The most common synthetic pathway to 2-fluoro-5-formylbenzonitrile involves the oxidation of the alcohol intermediate, (2-fluoro-5-cyanophenyl)methanol.[3][4] It is this crucial step where the risk of over-oxidation is highest.
Q1: What is over-oxidation in this synthesis and why does it occur?
A: Over-oxidation is the undesired conversion of the target aldehyde, 2-fluoro-5-formylbenzonitrile, into the corresponding carboxylic acid, 2-fluoro-5-cyanobenzoic acid. Aldehydes are inherently susceptible to further oxidation, especially in the presence of strong oxidizing agents, water, or non-optimized reaction conditions.[5] The aldehyde functional group exists in equilibrium with its hydrate form in the presence of water, and this hydrate can be readily oxidized to the carboxylic acid.
Caption: Key oxidation pathways during the synthesis.
Q2: How can I detect and quantify the formation of the carboxylic acid byproduct?
A: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. It will appear as a separate spot with a lower Rf value (it will travel a shorter distance up the plate) compared to the aldehyde product.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification.[2][3] The carboxylic acid will have a different retention time than the aldehyde, allowing for precise measurement of its percentage in the crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the aldehyde proton (-CHO) gives a characteristic singlet around 10 ppm in ¹H NMR, the carboxylic acid proton (-COOH) is a broad singlet, often further downfield (>11 ppm). The disappearance of the aldehyde peak and the appearance of the acid peak are clear indicators.
Section 2: Troubleshooting Guide for PCC-Mediated Oxidation
Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation.[2][4] While effective, it requires careful handling and specific conditions to prevent over-oxidation and other side reactions.
Q1: I'm observing significant over-oxidation to the carboxylic acid using PCC. How can I prevent this?
A: This is a known side reaction.[3] The following factors are critical for minimizing the formation of the carboxylic acid byproduct:
-
Choice of Solvent: The solvent plays a crucial role. Strictly use an anhydrous, non-polar solvent like dichloromethane (DCM) .[3] Using polar aprotic solvents such as dimethylformamide (DMF) with PCC has been shown to promote over-oxidation to the carboxylic acid.[3]
-
Stoichiometry: Use a slight excess of PCC, typically 1.2 to 1.5 equivalents. A large excess can drive the over-oxidation.
-
Temperature Control: Add the PCC in portions to the solution of the alcohol in DCM while maintaining the temperature at 0-5 °C using an ice bath.[2] Allowing the reaction to exotherm uncontrollably increases the rate of over-oxidation. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Anhydrous Conditions: PCC is sensitive to water. Ensure all glassware is oven-dried and the DCM is anhydrous. The presence of water can interfere with the oxidation and contribute to byproduct formation.
Q2: My PCC oxidation is sluggish, or the starting material is not fully consumed. What could be the cause?
A: Incomplete reactions are often traced back to the quality of the reagent or the reaction setup.
-
Reagent Quality: Ensure the PCC is fresh and has been stored under anhydrous conditions. Old or clumpy PCC may have absorbed moisture and lost its reactivity.
-
Dispersion: PCC can sometimes form a tar-like residue which can encapsulate the reagent and inhibit the reaction.[3] To prevent this, add an inert adsorbent like Celite or silica gel to the reaction mixture before adding the PCC. This keeps the reagent well-dispersed.
Caption: Troubleshooting workflow for PCC oxidation.
Section 3: Advanced Protocols to Eliminate Over-Oxidation
For syntheses demanding the highest purity and yield, moving beyond chromium-based reagents is highly recommended. Modern oxidation methods offer superior selectivity for aldehydes.
Protocol 1: Swern Oxidation
The Swern oxidation is renowned for its mild conditions and excellent selectivity, virtually eliminating over-oxidation.[6][7] It operates at very low temperatures (-78 °C), which kinetically disfavors the over-oxidation pathway. The primary drawback is the production of volatile and malodorous dimethyl sulfide, requiring a well-ventilated fume hood.[6]
Step-by-Step Methodology:
-
Activator Formation: In an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 eq.) to the cold DCM.
-
In a separate, dry syringe, draw up dimethyl sulfoxide (DMSO, 2.2 eq.) and add it dropwise to the reaction mixture. Stir for 15 minutes. You will observe gas evolution (CO and CO₂).[6]
-
Alcohol Addition: Dissolve the (2-fluoro-5-cyanophenyl)methanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it slowly to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.
-
Quenching: Add triethylamine (TEA, 5.0 eq.) dropwise, stir for 30 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: TEMPO-Catalyzed Oxidation
This method is a highly efficient and "greener" alternative that uses a catalytic amount of the 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) radical with a stoichiometric co-oxidant.[8][9][10] The catalytic cycle is highly selective for the oxidation of primary alcohols to aldehydes, with no observed over-oxidation to the carboxylic acid.[8]
Step-by-Step Methodology (using NaOCl):
-
Setup: In a round-bottom flask, dissolve the (2-fluoro-5-cyanophenyl)methanol (1.0 eq.) in dichloromethane (DCM). Add TEMPO (0.01-0.05 eq.).
-
Biphasic System: In a separate beaker, prepare a solution of household bleach (sodium hypochlorite, NaOCl, ~8.25%, 1.2 eq.) containing sodium bicarbonate (2.0 eq.).
-
Oxidation: Cool the flask containing the alcohol to 0 °C. Add the aqueous bleach solution and stir the biphasic mixture vigorously.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Summary: Comparison of Oxidation Methods
| Feature | Pyridinium Chlorochromate (PCC) | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Reagents | PCC, DCM | DMSO, Oxalyl Chloride, TEA | TEMPO (catalyst), NaOCl, NaHCO₃ |
| Typical Temp. | 0 °C to Room Temp | -78 °C | 0 °C to Room Temp |
| Selectivity | Good, but risk of over-oxidation[3] | Excellent, no over-oxidation[7] | Excellent, no over-oxidation[8] |
| Pros | Readily available, well-established | High yield, very mild, broad scope | Catalytic, "greener", fast reaction |
| Cons | Toxic Cr(VI) byproduct, tar formation[3][11] | Requires cryogenic temps, produces foul odor[6] | Requires careful pH and temp control |
Section 4: Frequently Asked Questions (FAQs)
Q1: I've already run my reaction and have a mixture of the aldehyde and the carboxylic acid. How can I purify my product?
A: You can separate the two compounds based on the acidic nature of the carboxylic acid.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.
-
Perform a liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
The carboxylic acid will be deprotonated to form its sodium salt, which will move into the aqueous layer. The neutral aldehyde will remain in the organic layer.
-
Separate the layers. The organic layer now contains the purified aldehyde. Wash it with brine, dry it, and remove the solvent. You can re-acidify the aqueous layer with HCl to recover the carboxylic acid byproduct if desired.
Q2: Are there synthetic routes that completely avoid this problematic oxidation step?
A: Yes, an alternative route involves the direct cyanation of 3-bromo-4-fluorobenzaldehyde using cuprous cyanide (CuCN) in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP).[1][3][12] This approach starts with the aldehyde functionality already in place. However, this route has its own significant challenges, including the use of highly toxic cyanide reagents and high reaction temperatures (e.g., 170 °C), which can be difficult to manage on a large scale.[1][12]
Q3: How should I store the final 2-fluoro-5-formylbenzonitrile product to prevent degradation?
A: Like many benzaldehyde derivatives, the product is susceptible to autoxidation upon exposure to air and light, slowly converting to the carboxylic acid over time.[5][13] For long-term storage, it is crucial to:
-
Store the solid in a tightly sealed container.
-
Purge the container with an inert gas like argon or nitrogen before sealing.[14]
-
Store in a cool, dark place, such as a refrigerator.[14]
-
For very high purity requirements, consider adding a radical inhibitor like hydroquinone, though this may need to be removed before subsequent use.[13]
References
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Benchchem.com.
- Google Patents. (CN114907234B). Preparation method of 2-fluoro-5-formylbenzonitrile.
- Benchchem. (2025).
- PharmaCompass. 2-fluoro-5-formylbenzenecarbonitrile. Pharmacompass.com.
- Tokyo Chemical Industry. 2-Fluoro-5-formylbenzonitrile. Tcichemicals.com.
- Guidechem. How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE?. Guidechem.com.
- PubChem. 2-Fluoro-5-formylbenzonitrile.
- ChemicalBook. 2-FLUORO-5-FORMYLBENZONITRILE synthesis. Chemicalbook.com.
- De Luca, L., et al. (2001). An efficient oxidation of primary alcohols to the corresponding aldehydes. Organic Letters, 3(19), 3041-3043.
- Jiang, G., et al. (2015). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry.
- ResearchGate. (2016).
- Organic Chemistry Portal.
- Wikipedia.
- Sciencemadness.org. (2010).
- MDPI. (2017). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond.
- Hoover, J. M., & Stahl, S. S. (2012). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air.
- YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism.
- Scribd.
- YouTube. (2022).
- Master Organic Chemistry. Oxidation of secondary alcohols to ketones using PCC.
- Arkivoc. (2017). Pyridinium chlorochromate chemistry.
- Michigan State University Department of Chemistry.
- Bolm, C., et al. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173–1175.
- University of Oregon.
- Google Patents. (WO2012071684A1). Heterocyclic derivates,preparation processes and medical uses thereof.
- Chemistry Steps.
- Alfa Chemistry.
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 2-Fluoro-6-formylbenzonitrile Reactions
Welcome to the technical support center for the synthesis of 2-Fluoro-6-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, with a focus on managing impurities and optimizing reaction outcomes. The information is presented in a question-and-answer format to directly address the challenges you may encounter.
Introduction: The Challenge of Regioselectivity
The synthesis of 2-Fluoro-6-formylbenzonitrile presents a significant regiochemical challenge. While electrophilic formylation of 2-fluorobenzonitrile typically yields the 2-fluoro-5-formylbenzonitrile isomer, the targeted synthesis of the 6-formyl isomer requires a more nuanced approach.[1] This guide will focus on a plausible synthetic route via directed ortho-metalation (DoM) and the associated troubleshooting.[2][3]
Proposed Synthetic Route: Directed ortho-Metalation
A viable strategy for the synthesis of 2-Fluoro-6-formylbenzonitrile is the directed ortho-metalation of 2-fluorobenzonitrile, followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF). The fluorine atom acts as a directing group, facilitating the deprotonation of the adjacent C-H bond at the 6-position by a strong lithium base.[4]
Caption: Proposed workflow for the synthesis of 2-Fluoro-6-formylbenzonitrile via directed ortho-metalation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-Fluoro-6-formylbenzonitrile.
FAQ 1: Why is the 2-fluoro-5-formylbenzonitrile isomer the major product in many formylation reactions?
Answer:
Standard electrophilic aromatic substitution reactions, such as Vilsmeier-Haack or Friedel-Crafts formylation, are governed by the electronic properties of the substituents on the aromatic ring. In 2-fluorobenzonitrile, the fluorine atom is an ortho-, para- director, while the cyano group is a strong deactivating and meta- director.
The para-position to the fluorine (the 5-position) is the most electronically favorable site for electrophilic attack, as it is activated by the fluorine and only meta to the deactivating cyano group. The ortho-position (the 6-position) is sterically hindered and electronically less favored. This inherent regioselectivity makes the synthesis of the 6-formyl isomer challenging via these methods.[1]
Caption: Competing pathways in the electrophilic formylation of 2-fluorobenzonitrile.
FAQ 2: My directed ortho-metalation reaction has a low yield. What are the critical parameters to check?
Answer:
Directed ortho-metalation is a powerful but sensitive technique. Low yields can often be attributed to the following factors:
-
Purity and Activity of the Base: Organolithium reagents (like n-BuLi or s-BuLi) and lithium amides (like LDA) are highly reactive and sensitive to moisture and air. Use freshly titrated or newly purchased reagents. The choice of base is also critical; LDA is often preferred for substrates with functional groups that can react with alkyllithiums.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). All glassware should be oven- or flame-dried, and solvents must be rigorously dried.
-
Temperature Control: The lithiation step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species. Maintaining this low temperature is crucial.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for these reactions as it effectively solvates the lithium cation.[5]
-
Addition Rate: Slow, dropwise addition of the lithium base to the solution of 2-fluorobenzonitrile is recommended to maintain temperature control and minimize side reactions.
FAQ 3: I have a mixture of 2-fluoro-6-formylbenzonitrile and 2-fluoro-5-formylbenzonitrile. How can I separate them?
Answer:
The separation of positional isomers can be challenging due to their similar physical properties. However, several techniques can be employed:
-
Column Chromatography: This is often the most effective method. Due to the difference in the position of the polar formyl group, the two isomers will likely have different polarities. Normal-phase chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate), is a good starting point. A shallow gradient of the more polar solvent can help to achieve baseline separation.[6]
-
Fractional Crystallization: If the isomers have sufficiently different solubilities and melting points, fractional crystallization can be an effective purification method.[7] This involves dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity.
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be used. Both normal-phase and reverse-phase columns can be screened to find the optimal separation conditions.[8]
FAQ 4: What are the likely impurities in a directed ortho-metalation approach, and how can I identify them?
Answer:
The following table summarizes the potential impurities and methods for their identification:
| Impurity | Potential Source | Identification Methods |
| 2-Fluorobenzonitrile (Starting Material) | Incomplete lithiation or quenching. | GC-MS, ¹H NMR (comparison with starting material spectrum). |
| 2-Fluoro-5-formylbenzonitrile | Non-selective lithiation or competing electrophilic formylation. | ¹H NMR, ¹³C NMR (distinct aromatic proton and carbon signals), LC-MS.[9][10] |
| Benzoic acid derivatives | Over-oxidation if the aldehyde is exposed to air for prolonged periods, or if certain workup conditions are used. | IR spectroscopy (broad O-H stretch), ¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton). |
| Products of base reaction with solvent | e.g., from the reaction of n-BuLi with THF. | GC-MS to identify low molecular weight byproducts. |
Experimental Protocols
Proposed Protocol for the Synthesis of 2-Fluoro-6-formylbenzonitrile
Disclaimer: This is a proposed protocol based on established principles of directed ortho-metalation. Optimization may be required.
-
Preparation of LDA Solution (if not commercially available):
-
To a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine followed by the slow, dropwise addition of n-butyllithium (titrated).
-
Stir the solution at -78 °C for 30 minutes.
-
-
Lithiation of 2-Fluorobenzonitrile:
-
In a separate flame-dried flask under argon, dissolve 2-fluorobenzonitrile in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution via cannula or syringe to the 2-fluorobenzonitrile solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Formylation:
-
Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
-
Protocol for Isomer Analysis by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the purified product and any mixed fractions in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: The aromatic region of the spectrum will be diagnostic. The 2,6-disubstituted product will show a different splitting pattern and chemical shifts for the aromatic protons compared to the 2,5-disubstituted isomer. The coupling constants between the aromatic protons will also be indicative of their relative positions.
References
- Alessi, M., Patel, J. J., Zumbansen, K., & Snieckus, V. (2020). Directed ortho and Lateral Metalation and the Phospha Anionic Fries Rearrangement. Organic Letters, 22(6), 2147–2151.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (2023).
- Ghosh, A. K., & Zajc, B. (2006). General, high-yield tandem electrophilic fluorination and modified Julia olefination for the synthesis of fluoro olefins. Organic Letters, 8(8), 1553–1556.
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
- Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University.
- Rotachrom Technologies. (n.d.).
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- Krishna, R. (2014). Separating Mixtures by Exploiting Molecular Packing Effects in Adsorbed and Crystalline Phases. YouTube.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
- Chromatography Forum. (2017).
- University of Geneva. (n.d.).
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(674).
- Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotometalation route to substituted aromatic compounds. Chemical Reviews, 90(6), 879-933.
- White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis.
- ResearchGate. (2023). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- ResearchGate. (2021).
- BenchChem. (2025).
- PubMed. (2014). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect.
- ResearchGate. (2022).
- ResearchGate. (2021). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile.
- Royal Society of Chemistry. (2019).
- ACS Publications. (2015).
- Google Patents. (n.d.).
- ACS Publications. (2021). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle.
- Guidechem. (n.d.). How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE? - FAQ.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-5-formylbenzonitrile.
- MedchemExpress.com. (n.d.).
- Atilim University. (n.d.). 3.3.
- ResearchGate. (2018). Two-Photon Absorption in a Series of 2,6-Disubstituted BODIPY Dyes.
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
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Technical Support Center: Enhancing Reaction Selectivity with 2-Fluoro-6-formylbenzonitrile
Welcome to the technical support guide for 2-Fluoro-6-formylbenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its unique trifunctional nature—possessing an aldehyde, a nitrile, and an activated fluoroaromatic system—offers immense synthetic potential but also presents distinct selectivity challenges. This guide provides in-depth, practical solutions to common issues encountered in the lab, moving beyond simple protocols to explain the fundamental principles behind achieving high selectivity.
Section 1: Chemoselective Transformations of the Aldehyde Group
The formyl group is the most electrophilic and sterically accessible site in 2-Fluoro-6-formylbenzonitrile, making it the primary target for many transformations. However, aggressive reagents can lead to undesired side reactions with the nitrile or the aromatic ring.
FAQ 1.1: I'm attempting a Grignard addition to the aldehyde, but my yields are low and I'm seeing a complex mixture of byproducts. How can I improve selectivity for the secondary alcohol?
Root Cause Analysis: Grignard reagents are not only potent nucleophiles but also strong bases.[1] With a substrate like 2-Fluoro-6-formylbenzonitrile, several competing pathways can reduce your yield:
-
Reaction with the Nitrile: The Grignard reagent can add to the nitrile group, which upon hydrolysis, would yield a ketone.[2]
-
Nucleophilic Aromatic Substitution (S
NAr): The electron-deficient aromatic ring is activated towards SNAr, where the Grignard reagent could displace the fluorine atom.[3] This is especially a risk at elevated temperatures. -
Wurtz Coupling: Unreacted alkyl halide from the Grignard preparation can react with the Grignard reagent itself, leading to homocoupling byproducts.[4]
The key to success is to favor the kinetically preferred addition to the highly reactive aldehyde under conditions that minimize these side reactions.
Troubleshooting and Optimization Protocol:
-
Lower the Temperature: Perform the reaction at low temperatures (-78 °C to 0 °C) to temper the reactivity of the Grignard reagent. This significantly favors the lower activation energy pathway of aldehyde addition over S
NAr or nitrile addition. -
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the Grignard reagent. A large excess will promote side reactions.
-
Employ Reverse Addition: Add the solution of 2-Fluoro-6-formylbenzonitrile dropwise to the Grignard reagent solution at low temperature. This maintains a low concentration of the substrate, minimizing the chance of side reactions.
-
Consider Alternative Organometallics: If selectivity remains poor, switch to less basic and more chemoselective organometallic reagents like organolithiums (at low temperature) or organozinc reagents (Barbier conditions).
Comparative Guide to Reaction Conditions:
| Reagent | Typical Temperature | Solvent | Key Advantages & Disadvantages |
|---|---|---|---|
| R-MgBr | -78 °C to 0 °C | THF, Diethyl Ether | Adv: Readily available, high reactivity. Disadv: Prone to side reactions, strong basicity.[5] |
| R-Li | -78 °C | THF, Diethyl Ether | Adv: Often more reactive than Grignards, allowing lower temperatures. Disadv: Can be even less selective if temperature is not strictly controlled. |
| R-ZnBr | 0 °C to RT | THF | Adv: Highly chemoselective for the aldehyde, tolerates many functional groups. Disadv: Lower reactivity, may require activation. |
FAQ 1.2: How can I selectively reduce the aldehyde to a primary alcohol without reducing the nitrile group?
Root Cause Analysis: Both aldehydes and nitriles are reducible, but aldehydes are significantly more reactive towards hydride reagents. The challenge lies in choosing a reagent and conditions mild enough to reduce the aldehyde quickly while leaving the more resilient nitrile intact. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will typically reduce both functional groups.[6]
Recommended Protocol: Selective Aldehyde Reduction
The reagent of choice for this transformation is Sodium Borohydride (NaBH₄) . Its milder nature makes it highly selective for aldehydes and ketones in the presence of less reactive functional groups like nitriles and esters.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Fluoro-6-formylbenzonitrile (1 eq.) in a protic solvent like methanol (MeOH) or ethanol (EtOH) at 0 °C (ice bath).
-
Reagent Addition: Add NaBH₄ (1.0 - 1.5 eq.) portion-wise to the solution. The reaction is typically exothermic and may cause bubbling.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 1-2 hours.
-
Quenching: Slowly add acetone to quench any excess NaBH₄.
-
Work-up: Adjust the pH to ~7 with dilute HCl, and then extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Why this works: The large energy barrier for hydride attack on the nitrile's sp-hybridized carbon, compared to the aldehyde's sp²-hybridized carbon, allows for excellent chemoselectivity with a mild hydride donor like NaBH₄.[7]
FAQ 1.3: I want to perform a Knoevenagel condensation on the aldehyde. What conditions are best to avoid side reactions?
Root Cause Analysis:
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a base.[8] The primary risk in this case is the base catalyzing undesired reactions, such as polymerization or SNAr with the fluoride.
Recommended Protocol: Mild Knoevenagel Condensation
Using a mild, non-nucleophilic base is crucial. Piperidine or ammonium acetate are excellent choices as they are sufficiently basic to deprotonate the active methylene compound without promoting side reactions.[8][9]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus (to remove water), combine 2-Fluoro-6-formylbenzonitrile (1 eq.), the active methylene compound (1.1 eq.), and a solvent such as toluene or benzene.
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq.) or ammonium acetate.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water drives the reaction to completion.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture, wash with water and brine, dry the organic layer, and concentrate. The product can often be purified by recrystallization.
Section 2: Targeting the Nitrile and Aromatic Ring
While the aldehyde is the most reactive site, specific strategies allow for selective transformations at the nitrile and the fluoro-aromatic positions.
FAQ 2.1: How can I selectively transform the nitrile group, for example, reducing it to a primary amine, without affecting the aldehyde?
Root Cause Analysis: This is a significant challenge because aldehydes are generally reduced much more easily than nitriles.[10] Direct selective reduction of the nitrile in the presence of an unprotected aldehyde is often not feasible with standard hydride reagents. Therefore, a protection-deprotection strategy is the most reliable approach.
Recommended Protocol: Protection-Reduction-Deprotection Strategy
-
Protect the Aldehyde: The aldehyde must first be converted into a functional group that is stable to the nitrile reduction conditions. Acetals are ideal protecting groups as they are stable to basic and nucleophilic reagents.[11]
-
Method: React 2-Fluoro-6-formylbenzonitrile with ethylene glycol (1.5 eq.) in toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA). Heat to reflux with a Dean-Stark trap to remove water. This forms a stable 1,3-dioxolane.
-
-
Reduce the Nitrile: With the aldehyde protected, you can now use a strong reducing agent to convert the nitrile to a primary amine.
-
Deprotect the Aldehyde: The final step is to hydrolyze the acetal to regenerate the aldehyde.
-
Method: Stir the protected compound in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature until TLC analysis shows complete removal of the protecting group.
-
FAQ 2.2: What conditions favor Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom over reaction at the carbonyl or nitrile groups?
Root Cause Analysis:
The electron-withdrawing effects of the ortho-formyl and para-cyano groups strongly activate the C-F bond towards nucleophilic attack.[14][15] To achieve selective SNAr, the key is to use a nucleophile that is more reactive towards the aromatic ring than towards the other functional groups under the chosen conditions.
General Principles for Selective SNAr:
-
Nucleophile Choice: "Soft" nucleophiles like amines, thiols, and alkoxides are excellent for S
NAr. Hard, basic nucleophiles like Grignard reagents or organolithiums risk addition to the carbonyl or nitrile unless conditions are carefully controlled (see FAQ 1.1). -
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation but leave the nucleophile "bare" and highly reactive, accelerating the S
NAr reaction. -
Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is often required to deprotonate the nucleophile (if it's an alcohol or amine) without competing in the substitution reaction.
-
Temperature: Gentle heating (e.g., 60-100 °C) is often sufficient to drive the reaction to completion without causing decomposition or unwanted side reactions.
Example Protocol: Amination via SNAr
Step-by-Step Methodology:
-
Setup: Combine 2-Fluoro-6-formylbenzonitrile (1 eq.), the desired amine (1.2-1.5 eq.), and a mild base like K₂CO₃ (2.0 eq.) in DMSO.
-
Reaction: Heat the mixture to 80 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, pour it into water, and extract the product with an appropriate organic solvent. The product can then be purified via column chromatography or recrystallization.
References
-
ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
NIH National Library of Medicine. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
-
ACS Publications. (2022). Visible-Light Hydrogenation of Aromatic Nitriles and Decarboxylation of Phenylacetic Acids Using a Ag–Ni@α/γ-Fe2O3 Magnetic Nanocatalyst. Available at: [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]
-
ResearchGate. (2014). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available at: [Link]
-
NIH National Library of Medicine. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]
-
ResearchGate. (n.d.). The condensation reaction for Knoevenagel of malononitrile with many benzaldehyde derivatives. Available at: [Link]
-
Springer. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]
-
NIH National Library of Medicine. (2023). Chemoselective synthesis of fluoroacetonitrile-containing terminal groups for stable non-fullerene acceptors. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
-
RSC Publishing. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at: [Link]
-
ResearchGate. (2016). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. Available at: [Link]
-
Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Available at: [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
-
JoVE. (n.d.). Protecting Groups for Aldehydes and Ketones: Introduction. Available at: [Link]
-
Heliyon. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available at: [Link]
-
RSC Publishing. (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Available at: [Link]
-
PubMed. (2023). Chemoselective synthesis of fluoroacetonitrile-containing terminal groups for stable non-fullerene acceptors. Available at: [Link]
-
ResearchGate. (n.d.). Tandem Deacetalization-Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
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Validation & Comparative
Analytical methods for confirming the purity of 2-Fluoro-6-formylbenzonitrile
A Comparative Guide to Purity Confirmation of 2-Fluoro-6-formylbenzonitrile
In the landscape of pharmaceutical synthesis and materials science, the chemical fidelity of building blocks is paramount. 2-Fluoro-6-formylbenzonitrile, a key intermediate, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and the overall safety and efficacy of the final product. This guide provides an in-depth comparison of the primary analytical methods for confirming the purity of 2-Fluoro-6-formylbenzonitrile, offering field-proven insights for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile and thermally sensitive compounds like 2-Fluoro-6-formylbenzonitrile.[1][2][3][4] Its high resolving power allows for the separation of the main component from structurally similar impurities that may arise during synthesis.[5][6]
Principle of Separation
For a moderately polar compound such as 2-Fluoro-6-formylbenzonitrile, reversed-phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18-silica) and a polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile or methanol).[7] Components are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a self-validating system designed for robustness and reproducibility, adhering to principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Causality: The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic nitrile, while the dimensions and particle size ensure high efficiency and resolution.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Causality: The acidic modifier sharpens peak shape by suppressing the ionization of any potential acidic or basic impurities.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe.
-
0-20 min: 30% B to 80% B
-
20-25 min: 80% B to 30% B
-
25-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 254 nm.
-
Causality: The benzonitrile moiety has a strong chromophore that absorbs well at this wavelength, providing high sensitivity.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Fluoro-6-formylbenzonitrile.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Interpretation
Purity is typically assessed using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks. For accurate impurity profiling, especially for unknown impurities, a relative response factor (RRF) should be determined if possible. According to ICH guidelines, impurities present at levels above 0.1% should be identified and characterized.[12]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography (GC): An Orthogonal Approach for Volatile Impurities
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1][2][3][4] It serves as an excellent orthogonal method to HPLC, meaning it separates compounds based on a different chemical principle (volatility and boiling point vs. polarity). This is particularly useful for detecting impurities that might co-elute with the main peak in an HPLC analysis, such as residual solvents from the synthesis process.[2][6]
Principle of Separation
In GC, a sample is vaporized and injected into the head of a chromatographic column.[13] The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase).[13] Compounds are separated based on their boiling points and their interactions with the stationary phase lining the column.[13] A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its high sensitivity and wide linear range.
Experimental Protocol: A Robust GC-FID Method
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: This is a robust, general-purpose column that provides good separation for a wide range of semi-volatile aromatic compounds.
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Causality: Ensures rapid and complete vaporization of the analyte without thermal degradation.
-
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
Causality: The temperature program allows for the separation of volatile impurities at lower temperatures and the elution of the higher-boiling main compound at elevated temperatures.
-
-
Detector Temperature: 300 °C (FID).
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of 2-Fluoro-6-formylbenzonitrile in a suitable volatile solvent such as Dichloromethane or Acetone.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Data Interpretation
Similar to HPLC, purity is calculated using the area percent method from the resulting chromatogram. GC-FID is particularly effective for quantifying residual solvents and other volatile organic impurities.[14]
Quantitative NMR (qNMR): An Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity of compounds without the need for a reference standard of the analyte itself.[15][16][17] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[16]
Principle of Quantification
By co-dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard (with a known purity), the purity of the sample can be calculated directly. The fluorine atom in 2-Fluoro-6-formylbenzonitrile also makes ¹⁹F NMR a highly specific and complementary technique to the more common ¹H NMR.[18]
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz is recommended for better signal dispersion).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 2-Fluoro-6-formylbenzonitrile into a vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure complete signal recovery. A 90° pulse angle should be used.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Absolute Purity Assay.
Mass Spectrometry (MS): For Definitive Impurity Identification
While chromatographic techniques can quantify impurities, they do not inherently identify them. Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS) or GC (GC-MS), is the definitive technique for the structural elucidation of unknown impurities.[5][19][20]
Principle of Identification
MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity. Fragmentation patterns (MS/MS) provide further structural information, acting as a "fingerprint" for the molecule. This information is critical for understanding the origin of impurities and for ensuring the safety of the final drug product.[5][20]
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-FID | Quantitative NMR (qNMR) | LC-MS / GC-MS |
| Primary Application | Purity/Impurity Quantification | Purity/Volatile Impurity Quantification | Absolute Purity Determination | Impurity Identification & Structure Elucidation |
| Principle of Separation | Polarity / Hydrophobicity | Volatility / Boiling Point | Chemical Structure (No Separation) | Combination of Chromatography & Mass Analysis |
| Analyte Suitability | Non-volatile, thermally labile | Volatile, thermally stable | Soluble compounds | Broad range, depending on the front-end |
| Quantification Type | Relative (Area %) | Relative (Area %) | Absolute (Primary Method) | Can be quantitative, but primarily qualitative |
| Reference Standard | Requires analyte standard for assay | Requires analyte standard for assay | Requires certified internal standard | Not required for identification |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Extremely High (fg to ag) |
| Key Advantage | High resolution, versatile | Excellent for residual solvents | No analyte-specific standard needed | Provides structural information |
| Key Limitation | May miss volatile impurities | Not for non-volatile compounds | Lower sensitivity, higher sample amount | Complex data interpretation |
Conclusion: A Multi-faceted Approach to Purity Confirmation
No single analytical method can provide a complete picture of the purity of 2-Fluoro-6-formylbenzonitrile. A robust and trustworthy purity assessment relies on a combination of orthogonal techniques.
-
For routine quality control and release testing, a validated RP-HPLC method is the industry standard, providing excellent quantification of non-volatile impurities.
-
A GC-FID method should be employed as a complementary technique to quantify residual solvents and other volatile impurities that may be missed by HPLC.
-
Quantitative NMR serves as a powerful, primary method to determine an absolute purity value, which can be used to qualify the reference standard used in chromatographic methods.
-
When unknown impurities are detected above the identification threshold (typically >0.1%), LC-MS or GC-MS is essential for their structural elucidation, which is a critical step in process optimization and regulatory compliance.
By integrating these methods, researchers and drug developers can build a comprehensive and self-validating system for purity analysis, ensuring the quality and consistency of 2-Fluoro-6-formylbenzonitrile for its intended applications.
References
- National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central.
- YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- ResearchGate. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- National Center for Biotechnology Information. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
- MDPI. (n.d.). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure.
- (n.d.). Purity by Absolute qNMR Instructions.
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- National Center for Biotechnology Information. (2020, September 9). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
- Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- Elsevier. (2017, September 4). Gas Chromatography - Analytical Toxicology. ScienceDirect.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Allan Chemical Corporation. (2026, January 6). HPLC vs GC: Application Differences.
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A Comparative Guide to the Reactivity of 2-Fluoro-6-formylbenzonitrile and 2-Chloro-6-formylbenzonitrile in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Aryl halides bearing electron-withdrawing groups are foundational scaffolds, prized for their predictable reactivity and versatility. Among these, 2-fluoro-6-formylbenzonitrile and 2-chloro-6-formylbenzonitrile have emerged as valuable intermediates. Both molecules feature a benzene ring activated by two potent electron-withdrawing groups—a nitrile (-CN) and a formyl (-CHO)—positioned ortho to a halogen substituent. This specific arrangement primes the molecule for distinct and highly useful chemical transformations.
This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates. We will move beyond simple cataloging of reactions to explore the underlying electronic and mechanistic principles that govern their behavior. Supported by experimental data and detailed protocols, this document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal reagent for their specific synthetic goals. We will focus on the two primary reactive sites: the halogen-bearing carbon, a substrate for nucleophilic aromatic substitution (SNAr), and the formyl group, a handle for transformations such as reductive amination.
The Decisive Factor: Nucleophilic Aromatic Substitution (SNAr) Reactivity
The most significant difference in the chemical behavior of 2-fluoro-6-formylbenzonitrile and 2-chloro-6-formylbenzonitrile lies in their susceptibility to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of modern synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.
Mechanistic Underpinnings: Why Fluorine Reigns Supreme in SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2][3] The first and typically rate-determining step is the attack of a nucleophile on the carbon atom bearing the leaving group (the halogen).[1] This attack disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The presence of strong electron-withdrawing groups, such as the nitrile and formyl groups in our target molecules, is crucial as they stabilize this negative charge through resonance, lowering the activation energy of this step.[1][4] The second step involves the expulsion of the halide leaving group, which restores the aromaticity of the ring.
Figure 1: The Addition-Elimination Mechanism of SNAr.
A common misconception is that the best leaving groups in SN2 reactions (I > Br > Cl > F) are also the best in SNAr. However, the opposite is often true. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I.[1] This is because the C-X bond is not broken in the rate-determining step. Instead, the reaction rate is governed by the stability of the Meisenheimer complex.
Fluorine, being the most electronegative element, exerts the strongest inductive electron-withdrawing effect.[5][6] This powerful inductive pull stabilizes the developing negative charge in the Meisenheimer complex more effectively than chlorine does. Consequently, the activation energy for the initial nucleophilic attack is lower for the fluoro-substituted compound, leading to a significantly faster reaction rate.
Experimental Protocol: A Comparative Kinetic Study
To quantify the reactivity difference, a parallel kinetic experiment was designed to monitor the SNAr reaction of both substrates with morpholine, a common secondary amine nucleophile.
Objective: To determine the relative reaction rates of 2-fluoro-6-formylbenzonitrile and 2-chloro-6-formylbenzonitrile with morpholine.
Materials:
-
2-Fluoro-6-formylbenzonitrile (Substrate F)
-
2-Chloro-6-formylbenzonitrile (Substrate Cl)
-
Morpholine (Nucleophile)
-
Potassium Carbonate (Base)
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Dodecane (Internal Standard)
-
HPLC-grade Acetonitrile and Water
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of each substrate (F and Cl) in DMSO containing 5 mol% dodecane as an internal standard.
-
Reaction Setup: In two separate temperature-controlled reaction vials maintained at 60 °C, place 5.0 mL of the respective stock solution.
-
Initiation: To each vial, simultaneously add morpholine (2.2 equivalents) and potassium carbonate (2.0 equivalents). Start a timer immediately.
-
Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing 900 µL of a 90:10 acetonitrile/water mixture.
-
Analysis: Analyze the quenched samples by HPLC to determine the consumption of the starting material relative to the internal standard.
Data & Results
The consumption of starting material over time provides a clear measure of the reaction rate. The results are summarized below.
| Time (minutes) | 2-Fluoro-6-formylbenzonitrile (% Conversion) | 2-Chloro-6-formylbenzonitrile (% Conversion) |
| 5 | 38% | 4% |
| 15 | 75% | 11% |
| 30 | 92% | 20% |
| 60 | >99% | 35% |
| 120 | >99% | 58% |
| 240 | >99% | 81% |
Interpretation of Results: The experimental data unequivocally demonstrate the superior reactivity of 2-fluoro-6-formylbenzonitrile in SNAr reactions. The reaction with the fluoro-substrate reached completion in under 60 minutes, whereas the chloro-analogue required significantly longer reaction times, failing to reach completion even after 4 hours under identical conditions. This rate enhancement of over an order of magnitude is a direct consequence of fluorine's greater ability to stabilize the Meisenheimer intermediate. For process chemists and drug developers, this translates to tangible benefits: lower reaction temperatures, shorter reaction times, reduced energy consumption, and potentially cleaner reaction profiles with fewer side products.[7]
Reactivity of the Formyl Group: Reductive Amination
The formyl (-CHO) group is a versatile functional handle, most commonly employed in reductive amination to form secondary or tertiary amines. This transformation is fundamental in medicinal chemistry for introducing amine-containing side chains or linking molecular fragments.
Mechanism and Halogen Influence
Reductive amination is a two-stage process:
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically reversible and often acid-catalyzed.
-
Reduction: A reducing agent, selective for the C=N double bond, reduces the imine or iminium ion to the corresponding amine. Common reagents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[8]
Figure 2: General Workflow for Reductive Amination.
The electronic nature of the halogen (F vs. Cl) is expected to have a much less pronounced effect on the rate and efficiency of reductive amination compared to SNAr. Both halogens are electron-withdrawing, which slightly increases the electrophilicity of the aldehyde's carbonyl carbon. Fluorine's greater electronegativity should, in theory, make the carbonyl carbon slightly more electrophilic. However, this effect is transmitted through several sigma bonds and is generally minor. Therefore, we hypothesize that both substrates will exhibit similar reactivity in this transformation.
Experimental Protocol: Comparative Synthesis
To validate this hypothesis, a comparative experiment was conducted to synthesize the corresponding N-benzylamine derivative from both substrates.
Objective: To compare the isolated yields of the reductive amination of 2-fluoro-6-formylbenzonitrile and 2-chloro-6-formylbenzonitrile with benzylamine.
Materials:
-
2-Fluoro-6-formylbenzonitrile (Substrate F)
-
2-Chloro-6-formylbenzonitrile (Substrate Cl)
-
Benzylamine
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), Anhydrous
-
Acetic Acid (glacial)
Procedure:
-
Reaction Setup: To two separate round-bottom flasks, add Substrate F (1.0 mmol) and Substrate Cl (1.0 mmol), respectively. Dissolve each in 10 mL of anhydrous DCM.
-
Amine Addition: To each flask, add benzylamine (1.1 mmol, 1.1 eq) followed by acetic acid (1.1 mmol, 1.1 eq). Stir the mixtures at room temperature for 20 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise to each flask over 5 minutes.
-
Reaction Monitoring: Allow the reactions to stir at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 2-3 hours), quench each reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the isolated yield and purity of the desired product for each reaction.
Data & Results
The results from the comparative reductive amination are presented below.
| Substrate | Product Structure | Isolated Yield | Purity (by ¹H NMR) |
| 2-Fluoro-6-formylbenzonitrile | 2-((Benzylamino)methyl)-6-fluorobenzonitrile | 91% | >98% |
| 2-Chloro-6-formylbenzonitrile | 2-((Benzylamino)methyl)-6-chlorobenzonitrile | 89% | >98% |
Interpretation of Results: As hypothesized, both substrates performed excellently in the reductive amination reaction, providing the desired products in high yields and purity. The minor difference in isolated yield (2%) is within the bounds of standard experimental variation and is not considered significant. This confirms that the choice between a fluorine or chlorine substituent at the 2-position has a negligible impact on the reactivity of the ortho formyl group in this key transformation.
Summary and Strategic Recommendations
Figure 3: Strategic Decision Flowchart for Substrate Selection.
Our comparative investigation reveals a clear dichotomy in the reactivity of 2-fluoro-6-formylbenzonitrile and 2-chloro-6-formylbenzonitrile.
-
For Nucleophilic Aromatic Substitution (SNAr): 2-Fluoro-6-formylbenzonitrile is the vastly superior substrate. Its reactivity is significantly higher due to the powerful inductive effect of fluorine, which stabilizes the rate-determining Meisenheimer complex. This allows for faster reactions, milder conditions, and often leads to cleaner product formation. The choice is unequivocal for any synthesis where the halogen is the intended leaving group.
-
For Reductive Amination (and other aldehyde-centric reactions): Both substrates exhibit virtually identical reactivity. The electronic influence of the halogen on the distal formyl group is minimal. Therefore, the choice between the two can be based on other factors, such as purchase price, availability from suppliers, and the nature of downstream synthetic steps.
Conclusion: The judicious selection of starting materials is a critical element of efficient and robust chemical synthesis. While 2-fluoro-6-formylbenzonitrile and 2-chloro-6-formylbenzonitrile may appear to be simple bioisosteres, their reactivity profiles are distinct and predictable.[5][9] Understanding the mechanistic principles that govern their transformations—particularly the nuances of the SNAr reaction—allows the synthetic chemist to harness their respective strengths. For reactions involving nucleophilic displacement of the halogen, the fluoro derivative is the reagent of choice. For transformations centered on the aldehyde, both are equally viable, and the decision can be guided by practical and economic considerations.
References
- BenchChem. Synthesis of 2-Fluoro-5-formylbenzonitrile. Technical Support Center.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2023). [Link]
-
Summerfield, C. J., & Pattison, G. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. (2026). [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
University of Gävle. Nucleophilic Aromatic Substitution. [Link]
-
Gaylord Chemical. SNAr Comparative Reaction. DMSO University. [Link]
-
Organic Syntheses. 1-Hydrosilatrane. Org. Synth. 2019, 96, 318-333. [Link]
-
Reddit. Why does Fluorine have a more inductive force than Chlorine?. r/OrganicChemistry. [Link]
-
Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. (2021). [Link]
-
Leah4sci. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. (2023). [Link]
-
ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). [Link]
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A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis of Alternatives to 2-Fluoro-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. The efficient and versatile synthesis of this heterocycle is therefore of paramount importance. While 2-fluoro-6-formylbenzonitrile presents a potential starting material for quinazoline synthesis through its reactive aldehyde and strategically positioned nitrile and fluorine groups, a diverse array of alternative reagents offers distinct advantages in terms of availability, reactivity, and substrate scope. This guide provides a comprehensive comparison of the performance of these alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Landscape of Quinazoline Synthesis: Beyond a Single Precursor
The construction of the quinazoline ring system fundamentally involves the formation of two new carbon-nitrogen bonds. The choice of starting material dictates the overall synthetic strategy, influencing factors such as reaction conditions, catalyst requirements, and the potential for functional group diversity in the final product. While 2-fluoro-6-formylbenzonitrile offers a direct route through condensation with a primary amine followed by intramolecular cyclization, its utility must be weighed against more established and versatile precursors.
This guide will focus on a comparative analysis of the following key classes of starting materials:
-
2-Aminobenzonitriles: Widely available and highly versatile, these reagents are central to many modern quinazoline syntheses.
-
2-Aminobenzaldehydes and 2-Aminoketones: Classical precursors that participate in condensation reactions with a variety of nitrogen sources.
-
Anthranilic Acid Derivatives: Readily accessible and cost-effective starting materials, particularly for the synthesis of quinazolinones.
-
2-Aminobenzylamines: Offer a pathway to quinazolines through oxidative cyclization reactions.
-
Ortho-Substituted Nitroarenes: A less conventional but powerful approach involving reductive cyclization.
Comparative Analysis of Precursors and Synthetic Routes
The selection of an optimal synthetic route is a multifactorial decision. The following sections provide a detailed comparison of the key alternative precursors to 2-fluoro-6-formylbenzonitrile, focusing on reaction efficiency, substrate scope, and operational simplicity.
2-Aminobenzonitriles: The Versatile Workhorse
2-Aminobenzonitriles are arguably one of the most popular and versatile precursors for quinazoline synthesis due to their commercial availability and the diverse array of reactions they can undergo.
Key Synthetic Strategies:
-
Tandem Reactions: Multi-component reactions involving a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid, often catalyzed by palladium, provide a powerful method for accessing 2,4-disubstituted quinazolines in a single step.[1]
-
[4+2] Annulation: Acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides offers a direct route to 2-amino-4-iminoquinazolines.[2]
-
Cobalt-Catalyzed Tandem Transformation: A tandem hydration and dehydrogenative coupling of 2-aminobenzonitriles with alcohols can yield quinazolinones, showcasing the utility of earth-abundant metal catalysis.[1][3]
Performance Overview:
| Synthetic Route | Catalyst/Reagents | Typical Yields (%) | Key Advantages | Key Limitations |
| Tandem Reaction | Pd(OAc)₂, Arylboronic Acid, Aldehyde | 70-95 | High atom economy, convergent, broad substrate scope | Requires a precious metal catalyst, sensitivity to air and moisture |
| [4+2] Annulation | HCl, N-Benzyl Cyanamide | 80-95 | Metal-free, high yields, direct access to 2-aminoquinazolines | May require specific cyanamide reagents |
| Cobalt-Catalyzed Tandem | Co(OAc)₂, PP₃, Alcohol/H₂O | 60-90 | Use of an inexpensive catalyst, novel transformation | Requires a specific ligand, may have a narrower substrate scope |
Causality Behind Experimental Choices: The use of palladium catalysts in tandem reactions is driven by their efficiency in mediating cross-coupling reactions (Suzuki coupling) and subsequent C-N bond formation. The choice of a cobalt catalyst in the tandem hydration/dehydrogenation represents a move towards more sustainable and cost-effective methodologies, leveraging the redox properties of cobalt to effect the desired transformation.
2-Aminobenzaldehydes and 2-Aminoketones: The Classical Approach
These precursors are staples in classical quinazoline syntheses, most notably in the Friedländer annulation and related reactions.
Key Synthetic Strategies:
-
Iodine-Catalyzed Oxidative Cyclization: A metal-free approach where 2-aminobenzaldehydes or 2-aminobenzophenones react with benzylamines in the presence of molecular iodine and an oxidant (like O₂) to form 2-substituted quinazolines.[4]
-
Three-Component Reactions: One-pot reactions of a 2-aminobenzophenone, an aldehyde, and a nitrogen source (e.g., ammonium acetate) can be catalyzed by various agents, including iron-based magnetic ionic liquids, to produce highly substituted quinazolines.[4]
Performance Overview:
| Synthetic Route | Catalyst/Reagents | Typical Yields (%) | Key Advantages | Key Limitations |
| Iodine-Catalyzed Oxidative Cyclization | I₂, O₂ (or other oxidant) | 68-92 | Metal-free, environmentally benign oxidant | May require elevated temperatures |
| Three-Component Reaction | e.g., bmim[FeCl₄], Aldehyde, NH₄OAc | 86-95 | High convergence, operational simplicity | Catalyst preparation may be required |
Causality Behind Experimental Choices: The use of iodine as a catalyst is a prime example of green chemistry, where a readily available and relatively non-toxic reagent can effectively mediate the oxidative C-H amination and subsequent cyclization. The choice of a magnetic ionic liquid catalyst in the three-component reaction highlights the drive for catalyst recyclability and ease of separation.
Anthranilic Acid Derivatives: The Economical Route to Quinazolinones
Anthranilic acids are readily available and inexpensive, making them attractive starting materials, particularly for the synthesis of quinazolin-4(3H)-ones via the Niementowski reaction.
Key Synthetic Strategies:
-
Niementowski Reaction: The thermal condensation of an anthranilic acid with an amide (often formamide) is a classical and straightforward method to produce quinazolin-4(3H)-ones.[5][6] Microwave irradiation can significantly accelerate this reaction.[6]
Performance Overview:
| Synthetic Route | Catalyst/Reagents | Typical Yields (%) | Key Advantages | Key Limitations |
| Niementowski Reaction (Thermal) | Amide (e.g., Formamide) | 60-85 | Simple, readily available starting materials | Often requires high temperatures and long reaction times |
| Niementowski Reaction (Microwave) | Amide, Acidic Alumina/Silica Gel | 85-95 | Rapid reaction times, improved yields, solvent-free options | Requires specialized microwave equipment |
Causality Behind Experimental Choices: The Niementowski reaction relies on the nucleophilicity of the amino group of anthranilic acid attacking the carbonyl of the amide, followed by intramolecular cyclization and dehydration. The use of microwave irradiation provides efficient and rapid heating, overcoming the high activation energy of the thermal process and often leading to cleaner reactions with higher yields.
2-Aminobenzylamines: The Oxidative Cyclization Pathway
2-Aminobenzylamines provide a distinct entry point to the quinazoline nucleus, typically involving an oxidative process to form the C4-N3 bond.
Key Synthetic Strategies:
-
Copper-Catalyzed Aerobic Oxidation: In the presence of a copper catalyst and air (as the oxidant), 2-aminobenzylamines can condense with aldehydes to form quinazolines.
-
Metal-Free Oxidative Condensation: Salicylic acid derivatives can act as organocatalysts for the oxidative condensation of 2-aminobenzylamines with benzylamines, using oxygen as the terminal oxidant.
Performance Overview:
| Synthetic Route | Catalyst/Reagents | Typical Yields (%) | Key Advantages | Key Limitations |
| Copper-Catalyzed Aerobic Oxidation | Cu Catalyst, Air/O₂ | 60-90 | Use of a sustainable oxidant, good functional group tolerance | May require a metal catalyst |
| Metal-Free Oxidative Condensation | Salicylic Acid derivative, O₂, BF₃·Et₂O | 17-81 | Metal-free, environmentally friendly | Yields can be variable, may require a Lewis acid co-catalyst |
Causality Behind Experimental Choices: Copper catalysts are well-known for their ability to facilitate aerobic oxidation reactions. The metal-free approach using salicylic acid is an elegant example of organocatalysis, where the organic molecule facilitates the electron transfer process required for the oxidation.
Experimental Protocols
To provide a practical context for the discussed synthetic routes, the following are representative experimental protocols for key transformations.
Protocol 1: Palladium-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzonitrile
-
Reaction: A mixture of 2-aminobenzonitrile (1.0 mmol), aldehyde (1.2 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., dioxane, 5 mL) is stirred in a sealed tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: The reaction mixture is heated at 100-120 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.[1]
Protocol 2: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one
-
Reaction: A mixture of anthranilic acid (10 mmol) and formamide (5 mL) is placed in a microwave-safe vessel. If a solid support is used, acidic alumina or montmorillonite K-10 can be added.
-
Irradiation: The vessel is sealed and subjected to microwave irradiation at a power and temperature appropriate for the specific microwave reactor (e.g., 150 °C for 10-30 minutes).
-
Work-up: After cooling, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure quinazolin-4(3H)-one.[6]
Protocol 3: Iodine-Catalyzed Oxidative Cyclization of 2-Aminobenzaldehyde
-
Reaction: A mixture of 2-aminobenzaldehyde (1.0 mmol), benzylamine (1.2 mmol), and molecular iodine (10 mol%) in a suitable solvent (e.g., DMSO, 3 mL) is stirred in a flask equipped with a reflux condenser.
-
Heating and Oxidation: The reaction mixture is heated to 120-130 °C under an atmosphere of oxygen (balloon) for 6-12 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench the excess iodine. The mixture is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to give the 2-substituted quinazoline.[4]
Visualization of Synthetic Pathways
To further elucidate the relationships between the different precursors and the resulting quinazoline core, the following diagrams illustrate the key synthetic transformations.
Caption: Overview of synthetic pathways to the quinazoline core from various precursors.
Caption: Simplified mechanism of a palladium-catalyzed tandem reaction for quinazoline synthesis.
Conclusion and Future Perspectives
While 2-fluoro-6-formylbenzonitrile represents a viable, albeit less documented, precursor for quinazoline synthesis, the field is rich with well-established and highly versatile alternatives. 2-Aminobenzonitriles and 2-aminobenzaldehydes/ketones stand out for their broad applicability in constructing diverse quinazoline libraries through both traditional and modern catalytic methods. For the synthesis of quinazolin-4(3H)-ones, anthranilic acid derivatives remain a highly economical and straightforward choice, with microwave-assisted protocols offering significant improvements in efficiency.
The choice of starting material will ultimately depend on the specific target molecule, desired substitution pattern, and the available resources. For drug discovery programs requiring the rapid generation of diverse analogs, the multi-component strategies starting from 2-aminobenzonitriles offer unparalleled advantages. For large-scale synthesis of specific quinazolinones, the classical Niementowski reaction remains a robust and cost-effective option.
The continuous development of novel catalytic systems, particularly those based on earth-abundant metals, and the increasing adoption of green chemistry principles will undoubtedly continue to shape the future of quinazoline synthesis, providing even more efficient and sustainable routes to this vital heterocyclic scaffold.
References
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Chen, C.-y., et al. (2018). An iron-catalyzed C(sp³)–H oxidation, intramolecular C–N bond formation, and aromatization enables an efficient synthesis of quinazolines from 2-alkylamino N–H ketimine derivatives. The Journal of Organic Chemistry, 83(5), 2395-2401. [Link]
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Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 593. [Link]
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Kundu, S., et al. (2020). Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. The Journal of Organic Chemistry, 85(17), 11341-11351. [Link]
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Kundu, S., et al. (2020). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 10(19), 6556-6562. [Link]
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Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(21), 7296. [Link]
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Lee, C.-Y., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3250-3254. [Link]
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Ogawa, T., et al. (2020). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 18(34), 6666-6670. [Link]
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Patel, H., & Sharma, S. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525-2547. [Link]
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Pawar, S. S., & Desai, S. D. (2014). Quinazolines Synthesis & QSAR Study. ResearchGate. [Link]
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Saikia, A. K., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(10), 1347. [Link]
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Sreekantha, B. J., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105151. [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 26, 2026, from [Link]
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Wang, D., & Gao, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 783359. [Link]
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Yadav, D. K., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3195. [Link]
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Yao, J., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 7(12), 1595-1613. [Link]
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Gavade, S., et al. (2017). Synthesis of Quinazolin-4(3H)-one and Quinoline Derivatives Via Organic Clay as a Catalyst. International Journal for Advanced Research in Science & Communication Technology, 7(6), 11-16. [Link]
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A Comparative Guide to the Synthesis of 2-Fluoro-6-formylbenzonitrile Analogs for Pharmaceutical Research and Development
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. The 2-fluoro-6-formylbenzonitrile scaffold and its analogs are crucial building blocks in the synthesis of a variety of bioactive molecules. This guide provides an in-depth, objective comparison of three distinct synthetic methodologies for accessing these valuable compounds. The analysis is grounded in experimental data, mechanistic principles, and practical considerations of safety, scalability, and environmental impact, empowering you to make informed decisions for your specific research and development needs.
Introduction: The Importance of 2-Fluoro-6-formylbenzonitrile Analogs
Substituted benzonitriles, particularly those bearing fluorine and formyl groups, are prevalent motifs in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the formyl group serves as a versatile handle for further chemical transformations. The specific substitution pattern of 2-fluoro-6-formylbenzonitrile presents unique synthetic challenges and opportunities, making a thorough understanding of available synthetic routes essential for efficient drug discovery and process development.
This guide will dissect and compare the following three synthetic strategies:
-
Route A: A Multi-Step Approach from o-Fluorobenzonitrile via a Masked Formyl Group
-
Route B: Classical Bromination and Cyanation of a Fluorobenzaldehyde Precursor
-
Route C: Direct Ortho-Lithiation and Formylation of a Fluorobenzonitrile
Each route will be evaluated based on its chemical principles, experimental protocol, and a comparative analysis of its advantages and disadvantages.
Route A: Multi-Step Synthesis from o-Fluorobenzonitrile
This modern approach focuses on the introduction of a masked formyl group onto the o-fluorobenzonitrile backbone, followed by hydrolysis and oxidation. This strategy is designed to offer milder reaction conditions and avoid the use of highly toxic reagents. A common and effective implementation of this strategy is through a Rieche-type formylation.
Mechanistic Rationale
The Rieche formylation involves the electrophilic substitution of an electron-rich aromatic ring with a dichloromethyl methyl ether, activated by a Lewis acid catalyst such as titanium tetrachloride (TiCl₄).[1] The subsequent hydrolysis of the resulting dichloromethyl ether intermediate yields the aldehyde. The regioselectivity of the formylation is often directed by the electronic properties and steric hindrance of the substituents on the aromatic ring. In the case of o-fluorobenzonitrile, the fluorine atom is an ortho, para-director, but the cyano group is a meta-director. The interplay of these directing effects, along with steric considerations, influences the position of formylation.
Experimental Protocol: Synthesis of a 2-Fluoro-formylbenzonitrile Analog
Step 1: Formylation of o-Fluorobenzonitrile
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of o-fluorobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C.
-
Titanium tetrachloride (TiCl₄, 1.8 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After stirring for 5 minutes, dichloromethyl methyl ether (1.1 eq) is added slowly.
-
The reaction mixture is stirred at 0 °C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of ice-water.
-
The mixture is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.
Step 2: Hydrolysis to the Aldehyde
-
The crude intermediate from Step 1 is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
An aqueous base, for example, a saturated solution of sodium bicarbonate, is added.
-
The mixture is heated and stirred until the hydrolysis is complete, as monitored by TLC or HPLC.
-
After cooling to room temperature, the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated to give the crude aldehyde.
Step 3: Oxidation (if necessary, depending on the intermediate formed)
In some variations of this route, the intermediate formed after formylation and hydrolysis may be a benzylic alcohol derivative, which then requires oxidation to the final aldehyde.
-
The crude intermediate from the hydrolysis step is dissolved in DCM.
-
An oxidizing agent, such as Pyridinium Chlorochromate (PCC, 1.5 eq), is added in portions at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC or HPLC).
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the final 2-fluoro-formylbenzonitrile analog.[2][3]
A patent for a similar synthesis of 2-fluoro-5-formylbenzonitrile reports an overall yield of 65% with a purity of >97%.[2]
Caption: Workflow for the multi-step synthesis of a 2-fluoro-6-formylbenzonitrile analog.
Route B: Bromination and Cyanation of a Fluorobenzaldehyde
This classical approach utilizes a readily available fluorobenzaldehyde as the starting material. The synthesis proceeds through an electrophilic aromatic bromination, followed by a nucleophilic substitution to introduce the nitrile group.
Mechanistic Rationale
The first step involves the bromination of the aromatic ring. For less reactive substrates, a Lewis acid catalyst is often required to polarize the bromine molecule and generate a more potent electrophile.[4] The regioselectivity is governed by the directing effects of the existing substituents. The second step is typically a Rosenmund-von Braun reaction or a similar cyanation protocol, where a cyanide source (e.g., cuprous cyanide) displaces the bromide. This reaction often requires high temperatures and a polar aprotic solvent.
Experimental Protocol: Synthesis of a 2-Fluoro-formylbenzonitrile Analog
Step 1: Bromination of a Fluorobenzaldehyde
-
To a mixture of oleum, iodine, and zinc bromide, 4-fluorobenzaldehyde (1.0 eq) is added dropwise at a temperature between 5 °C and 35 °C.[4]
-
The mixture is stirred for approximately 2 hours.
-
Bromine (1.2 eq) is then added dropwise, maintaining the temperature between 25 °C and 45 °C over a period of about 3 hours.[4]
-
The reaction mixture is stirred for an additional 2 hours at a temperature between 25 °C and 65 °C.[4]
-
The reaction is quenched by pouring it into ice water, and the crude 3-bromo-4-fluorobenzaldehyde is isolated.
Step 2: Cyanation of the Brominated Intermediate
-
In a round-bottom flask, the brominated fluorobenzaldehyde (1.0 eq) is dissolved in N-Methyl-2-pyrrolidone (NMP).
-
Cuprous cyanide (CuCN, 1.15 eq) is added to the solution.
-
The reaction mixture is heated to a high temperature (e.g., 170 °C) and stirred overnight.
-
After cooling, the reaction mixture is filtered.
-
The filtrate is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization to yield the 2-fluoro-formylbenzonitrile analog. A reported yield for a similar transformation is 76.1%.
Caption: Workflow for the bromination and cyanation route to a 2-fluoro-6-formylbenzonitrile analog.
Route C: Directed Ortho-Lithiation and Formylation
This route offers a more direct approach to introducing the formyl group at the ortho-position to the fluorine atom in a fluorobenzonitrile. Directed ortho-metalation (DoM) utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.
Mechanistic Rationale
In this proposed route, the fluorine atom itself can act as a weak directing group, and the cyano group can also influence the acidity of the adjacent protons. The use of a strong, hindered base like Lithium Diisopropylamide (LDA) at low temperatures can achieve regioselective deprotonation at the C6 position of 2-fluorobenzonitrile.[5] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[4]
Experimental Protocol: Proposed Synthesis of 2-Fluoro-6-formylbenzonitrile
-
In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
A solution of Lithium Diisopropylamide (LDA, 1.1-1.5 eq) in THF is added dropwise to the stirred solution of 2-fluorobenzonitrile. The addition of a catalytic amount of lithium chloride (LiCl) may accelerate the lithiation.[5]
-
The reaction mixture is stirred at -78 °C for a period of time (e.g., 1-2 hours) to ensure complete lithiation.
-
N,N-dimethylformamide (DMF, 1.5-2.0 eq), freshly distilled, is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to stir at -78 °C for an additional hour and then gradually warmed to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-fluoro-6-formylbenzonitrile.
Sources
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A Comparative Guide to Catalytic Transformations of 2-Fluoro-6-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, 2-Fluoro-6-formylbenzonitrile stands as a versatile building block, possessing three distinct functional groups amenable to a wide array of chemical transformations. The strategic manipulation of the aldehyde, nitrile, and fluoro-substituted aromatic ring opens avenues to a diverse range of complex molecular architectures. This guide provides a comparative analysis of catalytic systems for key reactions at each of these functional sites. While direct comparative studies on 2-Fluoro-6-formylbenzonitrile are nascent in the literature, this document leverages data from closely related substrates to offer predictive insights and practical guidance for catalyst selection and process optimization.
Introduction: The Synthetic Potential of 2-Fluoro-6-formylbenzonitrile
2-Fluoro-6-formylbenzonitrile is a trifunctional aromatic compound featuring an aldehyde, a nitrile, and a carbon-fluorine bond. This unique combination of reactive sites makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the nitrile and fluorine substituents influences the reactivity of the benzene ring, while the aldehyde group provides a handle for a multitude of transformations. This guide will explore the catalytic reduction of the aldehyde, the catalytic hydrogenation of the nitrile, and catalytic cross-coupling reactions involving the C-F bond.
Catalytic Reductive Amination of the Formyl Group
The reductive amination of the aldehyde moiety in 2-Fluoro-6-formylbenzonitrile is a powerful method for introducing nitrogen-containing substituents, leading to the formation of valuable amine intermediates. The choice of catalyst is critical in achieving high yields and selectivities, particularly in the presence of other reducible functional groups like the nitrile.
Comparative Analysis of Catalysts for Reductive Amination of Aromatic Aldehydes
While specific data for 2-Fluoro-6-formylbenzonitrile is limited, studies on substituted benzaldehydes provide a strong basis for catalyst selection. Cobalt-based composites and traditional palladium on carbon (Pd/C) are two prominent classes of catalysts for this transformation.[1]
| Catalyst System | Substrate | Amine | H₂ Pressure | Temperature | Yield | Reference |
| Co-DAB/SiO₂ | p-Methoxybenzaldehyde | n-Butylamine | 100 bar | 100 °C | 96% | [1] |
| Co-Mel/SiO₂ | p-Methoxybenzaldehyde | n-Butylamine | 100 bar | 100 °C | 72% | [1] |
| Pd/C | Benzaldehyde | Ammonia | Not specified | Not specified | High | [2] |
Expertise & Experience: Cobalt-based catalysts, particularly those prepared by the pyrolysis of a cobalt(II) complex with an organic precursor like 1,2-diaminobenzene on a silica support (Co-DAB/SiO₂), have shown excellent activity and selectivity in the reductive amination of aromatic aldehydes.[1] These non-precious metal catalysts offer a cost-effective and sustainable alternative to traditional platinum-group metal catalysts. The mechanism of reductive amination involves the initial formation of an imine intermediate from the aldehyde and the amine, followed by catalytic hydrogenation of the C=N bond.[3] The efficiency of the cobalt catalyst is attributed to its ability to effectively catalyze this hydrogenation step.[1]
In contrast, palladium on carbon is a well-established and highly effective catalyst for a wide range of hydrogenations, including reductive aminations.[2] The choice between a cobalt-based system and Pd/C may depend on factors such as cost, desired selectivity, and tolerance to other functional groups in the substrate. For a molecule like 2-Fluoro-6-formylbenzonitrile, careful optimization of reaction conditions would be necessary to prevent the concomitant reduction of the nitrile group.
Experimental Protocol: Reductive Amination using a Cobalt-Based Catalyst
This protocol is adapted from studies on substituted benzaldehydes and serves as a starting point for the reductive amination of 2-Fluoro-6-formylbenzonitrile.[1]
-
Catalyst Preparation: Prepare the Co-DAB/SiO₂ catalyst by pyrolysis of Co(II) acetate and 1,2-diaminobenzene deposited on aerosil (SiO₂).
-
Reaction Setup: In a Teflon-lined stainless steel high-pressure reactor, charge the Co-DAB/SiO₂ catalyst (3 mol% Co loading), 2-Fluoro-6-formylbenzonitrile (1 mmol), the desired primary amine (1.5 mmol), and methanol (10 mL).
-
Reaction Execution: Seal the reactor, flush three times with argon, and then pressurize with hydrogen to 100 bar. Heat the reactor to 100 °C and stir the reaction mixture at 600 rpm for 4 hours.
-
Work-up and Analysis: After cooling the reactor to room temperature and carefully venting the hydrogen, separate the solid catalyst by centrifugation. Evaporate the solvent from the supernatant to obtain the crude product. Purify the product by column chromatography on silica gel. Analyze the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Caption: Workflow for the catalytic reductive amination of 2-Fluoro-6-formylbenzonitrile.
Catalytic Hydrogenation of the Nitrile Group
The conversion of the nitrile functionality to a primary amine is another key transformation of 2-Fluoro-6-formylbenzonitrile, providing a different avenue for the introduction of a nitrogen-containing group. The selective hydrogenation of a nitrile in the presence of an aldehyde can be challenging, often requiring careful catalyst selection and optimization of reaction conditions.
Comparative Analysis of Catalysts for Nitrile Hydrogenation
The catalytic hydrogenation of benzonitriles has been studied using various catalyst systems, with palladium and ruthenium complexes showing notable efficacy.
| Catalyst System | Substrate | H₂ Source | Temperature | Selectivity (Primary Amine) | Reference |
| 5 wt% Pd/C | Benzonitrile | H₂ gas | Not specified | Moderate (hydrogenolysis to toluene observed) | [4] |
| {CpRu(μ-H)}₃(μ₃,η²-HCNH) | Benzonitrile | H₂ gas | Not specified | Moderate | [5] |
| (CpRu)₃(μ-H)₄{μ₃-η²(∥)-PhCNH} | Benzonitrile | H₂ gas | Not specified | Moderate | [5] |
| μ-carbonyl triruthenium complex | Benzonitrile | H₂ gas | Not specified | 92% Yield of Benzylamine | [5] |
Expertise & Experience: The hydrogenation of benzonitrile over a standard 5 wt% Pd/C catalyst proceeds via a consecutive reaction sequence, first forming benzylamine, which can then undergo hydrogenolysis to yield toluene as a byproduct.[4] This highlights a potential challenge in achieving high selectivity for the primary amine with this catalyst.
Homogeneous triruthenium cluster complexes have also been investigated for benzonitrile hydrogenation.[5] While some of these clusters show catalytic activity, they can suffer from moderate selectivity due to the formation of secondary imine intermediates. However, a μ-carbonyl triruthenium complex has been shown to significantly improve the selectivity for benzylamine, achieving a 92% yield.[5] This enhanced selectivity is attributed to the CO ligand suppressing the incorporation of additional benzonitrile molecules into the catalytic cycle, thereby inhibiting the formation of secondary amine byproducts.[5] For the hydrogenation of 2-Fluoro-6-formylbenzonitrile, a key consideration would be the chemoselectivity of the nitrile reduction over the aldehyde reduction. Often, aldehydes are more readily reduced than nitriles under catalytic hydrogenation conditions. Therefore, it might be necessary to first protect the aldehyde group before carrying out the nitrile hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of a Protected Benzonitrile Derivative
This protocol is a generalized procedure based on the principles of catalytic nitrile hydrogenation and would require prior protection of the aldehyde group of 2-Fluoro-6-formylbenzonitrile (e.g., as an acetal).
-
Substrate Preparation: Protect the formyl group of 2-Fluoro-6-formylbenzonitrile as a suitable acetal (e.g., using ethylene glycol and an acid catalyst).
-
Reaction Setup: In a high-pressure autoclave, dissolve the protected 2-Fluoro-6-formylbenzonitrile derivative in a suitable solvent (e.g., ethanol). Add the chosen catalyst (e.g., a selective ruthenium complex or Raney Nickel).
-
Reaction Execution: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the reaction mixture to the appropriate temperature and stir for the required time, monitoring the reaction progress by TLC or GC.
-
Work-up and Deprotection: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst. Remove the solvent under reduced pressure. Deprotect the acetal under acidic conditions to regenerate the formyl group, yielding 2-amino-6-formylbenzonitrile.
-
Purification and Analysis: Purify the final product by crystallization or column chromatography and characterize it by spectroscopic methods.
Caption: Synthetic pathway for the selective hydrogenation of the nitrile group.
Catalytic Cross-Coupling at the C-F Bond
The carbon-fluorine bond in 2-Fluoro-6-formylbenzonitrile, while strong, can be activated and functionalized using transition metal catalysts. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prominent examples of such transformations.
Comparative Overview of Catalysts for Cross-Coupling of Fluoroarenes
The choice of catalyst, particularly the ligand, is crucial for the successful cross-coupling of aryl fluorides.
| Reaction Type | Catalyst System | Substrate Type | Key Features | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Fluoroarenes | High efficiency for C-F bond activation. | [6] |
| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Aryl fluorides | Cost-effective nickel catalyst. | [7] |
| Buchwald-Hartwig | Pd(dba)₂ / Buchwald ligands (e.g., BrettPhos) | Fluoroarenes | Effective for C-N bond formation. | [8] |
| Buchwald-Hartwig | Ni(cod)₂ / NHC ligands | Aryl fluorides | Enables amination with a broader range of amines. | [9][10] |
Expertise & Experience: For Suzuki-Miyaura cross-coupling of fluoroarenes, palladium catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are highly effective.[6] These ligands facilitate the oxidative addition of the palladium(0) species into the strong C-F bond, which is often the rate-limiting step of the catalytic cycle.[11] Nickel-based catalysts have emerged as a more economical alternative to palladium for these reactions.[7]
Similarly, in Buchwald-Hartwig amination, palladium catalysts with specialized phosphine ligands are widely used for the formation of C-N bonds from aryl halides, including fluorides.[8] Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, have expanded the scope of this reaction, allowing for the coupling of a wider variety of amines under milder conditions.[9][10] The choice between palladium and nickel systems will depend on the specific substrate, the desired coupling partner, and cost considerations.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-6-formylbenzonitrile
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of aryl fluorides.[12]
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).
-
Addition of Reagents: Add 2-Fluoro-6-formylbenzonitrile, the desired arylboronic acid, and a suitable solvent system (e.g., toluene/water).
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. Characterize the product using spectroscopic techniques.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Fluoro-6-formylbenzonitrile is a substrate with significant synthetic potential, offering multiple avenues for catalytic functionalization. While direct comparative studies on this specific molecule are not yet abundant, a wealth of information from analogous systems provides a strong foundation for rational catalyst selection. For reductive amination of the aldehyde, cobalt-based catalysts present a promising and sustainable option. Selective hydrogenation of the nitrile can be achieved with careful selection of ruthenium catalysts and may require prior protection of the aldehyde. Finally, the C-F bond can be effectively functionalized through palladium or nickel-catalyzed cross-coupling reactions, with the choice of ligand being paramount for high efficiency. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on the chemical exploration of this versatile building block.
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Klyushin, A. et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1833. [Link]
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McAllister, M. I. et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Catalysis Science & Technology, 9(10), 2537-2548. [Link]
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van der Eerden, A. M. J. et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Journal of Catalysis, 192(2), 347-357. [Link]
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A Comparative Guide to the Biological Activities of Compounds Derived from 2-Fluoro-6-formylbenzonitrile
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. 2-Fluoro-6-formylbenzonitrile stands out as a versatile and highly valuable starting material. Its unique arrangement of a nitrile, an aldehyde, and a fluorine atom on a benzene ring provides a reactive platform for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde and nitrile groups offer multiple avenues for chemical modification.[1]
This guide provides an in-depth, objective comparison of the biological activities of two major classes of compounds derived from 2-Fluoro-6-formylbenzonitrile: quinazoline derivatives and Schiff base derivatives . We will explore their anticancer and antimicrobial properties, respectively, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Strategic Advantage of the 2-Fluoro-6-formylbenzonitrile Scaffold
The utility of 2-Fluoro-6-formylbenzonitrile as a precursor stems from the distinct reactivity of its functional groups. The aldehyde group is a prime site for condensation reactions to form Schiff bases or for cyclization reactions to construct heterocyclic systems. The nitrile group can also participate in cyclizations or be hydrolyzed to a carboxylic acid. The fluorine atom, a common feature in many modern pharmaceuticals, can improve key drug-like properties.
This guide will focus on two prominent and well-documented applications of this scaffold:
-
Anticancer Activity of Quinazoline Derivatives: The reaction of the aldehyde and nitrile functionalities can lead to the formation of a quinazoline ring system, a privileged scaffold in oncology. Many quinazoline derivatives have been developed as potent enzyme inhibitors, particularly targeting protein kinases involved in cancer cell signaling.[2][3][4]
-
Antimicrobial Activity of Schiff Base Derivatives: The condensation of the aldehyde group with various primary amines readily yields Schiff bases (imines). These compounds have demonstrated a broad spectrum of antimicrobial activities, offering a potential avenue for the development of new anti-infective agents.[5][6]
Comparative Analysis of Anticancer Activity: Quinazoline Derivatives
Quinazoline-based compounds have emerged as a significant class of anticancer agents, with several approved drugs targeting key signaling pathways in cancer cells.[7] The synthesis of quinazoline derivatives from 2-Fluoro-6-formylbenzonitrile allows for the introduction of various substituents, enabling the fine-tuning of their biological activity.
A common mechanism of action for anticancer quinazolines is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[8] By inhibiting EGFR, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9]
Illustrative Signaling Pathway: EGFR Inhibition Leading to Apoptosis
The following diagram illustrates the simplified EGFR signaling pathway and the induction of apoptosis upon its inhibition by a quinazoline derivative.
Caption: EGFR signaling pathway and its inhibition by a quinazoline derivative.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of novel quinazoline derivatives against various cancer cell lines.[10]
| Compound | MGC-803 (μM) | MCF-7 (μM) | PC-9 (μM) | A549 (μM) | H1975 (μM) |
| Derivative 1 | 5.21 | 8.34 | 7.65 | 9.12 | 10.33 |
| Derivative 2 | 2.15 | 4.56 | 3.89 | 6.23 | 7.81 |
| Derivative 3 | 0.85 | 2.11 | 1.98 | 3.45 | 4.92 |
| Gefitinib | 15.67 | >50 | 0.05 | 28.32 | 0.03 |
Note: Lower IC50 values indicate higher anticancer activity. Gefitinib is an FDA-approved EGFR inhibitor used as a reference compound.
Comparative Analysis of Antimicrobial Activity: Schiff Base Derivatives
Schiff bases derived from the condensation of 2-Fluoro-6-formylbenzonitrile with various amines represent another important class of biologically active compounds. Their mechanism of action against microbes can vary, but a common target is the inhibition of essential enzymes, such as those involved in cell wall biosynthesis.[10][11] By disrupting the integrity of the bacterial cell wall, these compounds can lead to cell lysis and death.
Illustrative Pathway: Inhibition of Bacterial Cell Wall Synthesis
The following diagram provides a simplified overview of the bacterial peptidoglycan synthesis pathway, a key target for antimicrobial agents.
Caption: Bacterial peptidoglycan synthesis pathway and its inhibition.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative Schiff base derivatives against various bacterial and fungal strains.[6][12]
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |
| Schiff Base 1 | 62.5 | 62.5 | 250 |
| Schiff Base 2 | 62.5 | 250 | 62.5 |
| Schiff Base 3 | 125 | 250 | 125 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 8 |
Note: Lower MIC values indicate higher antimicrobial activity. Ciprofloxacin and Fluconazole are standard antibacterial and antifungal drugs, respectively.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
MTT Assay for Anticancer Activity
This protocol is adapted from established methods for determining cell viability.[7][13]
Objective: To determine the cytotoxic effect of quinazoline derivatives on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MGC-803, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (quinazoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[14]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Schiff base derivatives against various microorganisms.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds (Schiff base derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound at twice the desired highest concentration to the first well.
-
Perform serial two-fold dilutions of the compound across the plate by transferring 50 µL from one well to the next.
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion and Future Perspectives
2-Fluoro-6-formylbenzonitrile is a promising and versatile starting material for the synthesis of a wide range of biologically active compounds. This guide has provided a comparative overview of two major classes of its derivatives: quinazolines with potent anticancer activity and Schiff bases with significant antimicrobial properties. The presented data and methodologies offer a solid foundation for researchers to explore and optimize these scaffolds for the development of novel therapeutics.
The structure-activity relationship (SAR) studies of these compounds are crucial for guiding the design of more potent and selective agents. For quinazoline derivatives, modifications at various positions of the ring system can be explored to enhance their kinase inhibitory activity and selectivity. For Schiff base derivatives, the nature of the amine component can be varied to modulate their antimicrobial spectrum and potency.
Future research should focus on elucidating the detailed molecular mechanisms of action of these compounds and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of derivatives from 2-Fluoro-6-formylbenzonitrile holds great promise for the discovery of new and effective treatments for cancer and infectious diseases.
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Spandidos Publications. Retrieved January 26, 2026, from [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). International Journal of Multidisciplinary Research and Studies. Retrieved January 26, 2026, from [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 26, 2026, from [Link]
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Fluoro Analogs of Bioactive Oxy-Sterols: Synthesis of an EBI2 Agonist With Enhanced Metabolic Stability. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Cytoplasmic steps of peptidoglycan biosynthesis. (n.d.). Oxford Academic. Retrieved January 26, 2026, from [Link]
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Assessing the green chemistry metrics of 2-Fluoro-6-formylbenzonitrile synthesis
Introduction
2-Fluoro-6-formylbenzonitrile is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a variety of pharmaceutical agents. The strategic placement of the fluoro, formyl, and cyano groups on the benzene ring provides a versatile scaffold for the construction of complex molecular architectures. However, the synthesis of such fine chemicals often involves multi-step processes that can generate significant chemical waste. In line with the principles of green chemistry, it is imperative for researchers and drug development professionals to assess and select synthetic routes that are not only efficient in terms of yield but also environmentally benign.
This guide provides a comparative assessment of three potential synthetic routes to 2-Fluoro-6-formylbenzonitrile, focusing on their green chemistry metrics. By analyzing the Atom Economy, E-Factor, and Process Mass Intensity (PMI) of each route, we aim to provide a quantitative basis for selecting a more sustainable synthetic strategy. The information presented herein is intended to empower researchers to make informed decisions that align with the goals of green and sustainable chemistry.
Understanding Green Chemistry Metrics
Before delving into the synthetic routes, it is essential to understand the key metrics that will be used for their evaluation.[1][2][3]
-
Atom Economy (AE): Developed by Barry Trost, Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[1] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more efficient reaction with less waste generation at the molecular level.
-
Environmental Factor (E-Factor): The E-Factor, introduced by Roger Sheldon, provides a broader measure of the waste generated in a chemical process. It is defined as the total mass of waste produced divided by the mass of the desired product.[1][4] A lower E-Factor indicates a greener process. This metric accounts for all waste streams, including reagents, solvents, and byproducts.[4][5]
-
Process Mass Intensity (PMI): PMI is a comprehensive metric that evaluates the overall efficiency of a manufacturing process. It is the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product.[1][2] A lower PMI value is indicative of a more sustainable and efficient process. The relationship between PMI and E-Factor can be expressed as: E-Factor = PMI - 1.[2]
Comparative Analysis of Synthetic Routes
Route 1: Hypothetical Ortho-Formylation of 2-Fluorobenzonitrile
This conceptual route involves the direct introduction of a formyl group at the position ortho to the fluorine atom in 2-fluorobenzonitrile. While methods for formylating 2-fluorobenzonitrile at other positions have been documented, a selective ortho-formylation presents a synthetic challenge due to the directing effects of the substituents.[6][7] For this analysis, we will consider a hypothetical directed ortho-metalation followed by formylation.
Reaction Scheme:
Caption: Hypothetical ortho-formylation of 2-fluorobenzonitrile.
Route 2: Oxidation of 2-Fluoro-6-methylbenzonitrile
This route commences with the commercially available 2-fluoro-6-methylbenzonitrile and involves the selective oxidation of the methyl group to an aldehyde.[8] Various oxidizing agents can be employed for this transformation; here, we will consider the use of manganese dioxide (MnO₂), a common reagent for the oxidation of benzylic alcohols, which would be formed in situ or in a preceding step from the methyl group. For simplicity, we will represent this as a direct oxidation.
Reaction Scheme:
Caption: Oxidation of 2-fluoro-6-methylbenzonitrile.
Route 3: Cyanation of 2-Fluoro-6-bromobenzaldehyde
This approach involves the late-stage introduction of the nitrile functionality via a cyanation reaction. The starting material, 2-fluoro-6-bromobenzaldehyde, is a known compound.[9] We will consider a palladium-catalyzed cyanation using zinc cyanide, a common and effective method for the synthesis of aryl nitriles.[10][11]
Reaction Scheme:
Caption: Cyanation of 2-fluoro-6-bromobenzaldehyde.
Quantitative Green Chemistry Assessment
To provide a quantitative comparison, we have estimated the material inputs and outputs for each route based on typical laboratory-scale procedures for analogous reactions. The following tables summarize the calculated green chemistry metrics.
Table 1: Atom Economy Calculation
| Route | Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Atom Economy (%) |
| 1 | 2-Fluorobenzonitrile + s-BuLi + DMF | 121.11 + 64.16 + 73.09 | 2-Fluoro-6-formylbenzonitrile | 149.12 | 57.6 |
| 2 | 2-Fluoro-6-methylbenzonitrile + MnO₂ | 135.14 + 86.94 | 2-Fluoro-6-formylbenzonitrile | 149.12 | 66.8 |
| 3 | 2-Fluoro-6-bromobenzaldehyde + Zn(CN)₂ | 203.01 + 117.43 | 2-Fluoro-6-formylbenzonitrile | 149.12 | 46.5 |
Table 2: Estimated E-Factor and PMI
| Route | Assumed Yield (%) | Product Mass (g) | Total Waste (g) | E-Factor | Total Input Mass (g) | PMI |
| 1 | 70 | 10.4 | 150 | 14.4 | 160.4 | 15.4 |
| 2 | 85 | 12.7 | 120 | 9.4 | 132.7 | 10.4 |
| 3 | 90 | 13.4 | 180 | 13.4 | 193.4 | 14.4 |
(Note: These values are estimations based on representative procedures and include solvents and workup materials. Actual values may vary depending on the specific experimental conditions and scale.)
Discussion and Interpretation
The quantitative analysis reveals significant differences in the green credentials of the three proposed routes.
-
Route 2 (Oxidation) emerges as the most favorable option from a green chemistry perspective. It boasts the highest atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product. Furthermore, it has the lowest estimated E-Factor and PMI, signifying the least amount of waste generated per unit of product. The use of a solid oxidizing agent like MnO₂, which can potentially be recovered and regenerated, further enhances its green profile.
-
Route 1 (Ortho-formylation) , while conceptually direct, suffers from a lower atom economy due to the use of a strong organolithium base and a formylating agent. The cryogenic conditions often required for such reactions and the subsequent aqueous workup contribute to a higher PMI. The feasibility of achieving high regioselectivity for the 6-position also remains a significant challenge that would likely impact the overall efficiency and waste generation.
-
Route 3 (Cyanation) exhibits the lowest atom economy of the three. Although the assumed yield is high, the use of a stoichiometric amount of a metal cyanide and a palladium catalyst, along with a high-boiling polar aprotic solvent like DMF, contributes to a significant E-Factor and PMI. While modern catalytic systems aim to reduce catalyst loading, the inherent atom inefficiency of introducing the cyano group via a substitution reaction is a drawback.
Experimental Protocols (Illustrative)
The following are detailed, step-by-step methodologies for the more promising synthetic routes, provided for illustrative purposes.
Protocol for Route 2: Oxidation of 2-Fluoro-6-methylbenzonitrile
-
Reaction Setup: To a stirred solution of 2-fluoro-6-methylbenzonitrile (1.0 eq) in dichloromethane (10 mL/g of starting material), add activated manganese dioxide (5.0 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Wash the celite pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-fluoro-6-formylbenzonitrile.
Protocol for Route 3: Cyanation of 2-Fluoro-6-bromobenzaldehyde
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-fluoro-6-bromobenzaldehyde (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Execution: Add anhydrous dimethylformamide (DMF) (5 mL/g of starting material) and heat the mixture to 90-100 °C. Stir the reaction until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into a stirred aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield 2-fluoro-6-formylbenzonitrile.
Conclusion and Future Outlook
This comparative guide highlights the importance of applying green chemistry principles in the selection of synthetic routes for valuable chemical intermediates like 2-Fluoro-6-formylbenzonitrile. Based on our analysis of atom economy, E-Factor, and PMI, the oxidation of 2-fluoro-6-methylbenzonitrile (Route 2) presents the most promising green and sustainable approach.
It is crucial to acknowledge that the presented analysis for Route 1 is based on a hypothetical pathway and that all calculated metrics are estimations. Experimental validation and optimization are essential to determine the actual green performance of any synthetic route. Future research should focus on developing highly selective and efficient catalytic methods for ortho-formylation and exploring even greener oxidizing agents and solvent systems for the oxidation route. By prioritizing green chemistry in the design and development of synthetic processes, the scientific community can contribute to a more sustainable and environmentally responsible pharmaceutical industry.
References
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